1-Bromo-4-(4-(trifluoromethyl)phenoxy)benzene
Description
Properties
IUPAC Name |
1-bromo-4-[4-(trifluoromethyl)phenoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF3O/c14-10-3-7-12(8-4-10)18-11-5-1-9(2-6-11)13(15,16)17/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHNGROTROUDLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00602225 | |
| Record name | 1-Bromo-4-[4-(trifluoromethyl)phenoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137736-26-6 | |
| Record name | 1-Bromo-4-[4-(trifluoromethyl)phenoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromophenyl 4-(trifluoromethyl)phenyl ether chemical structure
Technical Monograph: 4-Bromophenyl 4-(trifluoromethyl)phenyl Ether
Executive Summary
4-Bromophenyl 4-(trifluoromethyl)phenyl ether (CAS: 137736-26-6) represents a "privileged scaffold" in modern medicinal chemistry and agrochemical development.[1][2][3] This diaryl ether integrates two critical functionalities: a trifluoromethyl (-CF₃) group that modulates lipophilicity and metabolic stability, and a bromine (-Br) handle that serves as a versatile site for downstream cross-coupling reactions.[1][2] This guide analyzes its physiochemical architecture, optimized synthetic routes, and utility as a building block for high-value bioactive molecules.[1][2][3][4]
Physiochemical Architecture
The molecule consists of two benzene rings linked by an ether oxygen. Ring A bears a para-trifluoromethyl group, while Ring B bears a para-bromine atom.[1] This specific substitution pattern creates a unique electronic push-pull system, though the ether oxygen acts as an insulation break, preventing full conjugation between the rings.[1][2]
Table 1: Core Chemical Profile
| Metric | Specification |
| IUPAC Name | 1-Bromo-4-[4-(trifluoromethyl)phenoxy]benzene |
| CAS Number | 137736-26-6 |
| Molecular Formula | C₁₃H₈BrF₃O |
| Molecular Weight | 317.10 g/mol |
| Physical State | White to off-white solid (low melting point) or viscous oil |
| Est.[1][2][5] LogP | ~5.2 (High Lipophilicity) |
| Electronic Effect (CF₃) | Strong |
| Electronic Effect (Br) | Weakly deactivating; Ortho/Para directing (for electrophilic substitution) |
Structural Analysis: The -CF₃ group significantly increases the lipophilicity of the molecule, facilitating membrane permeability in drug candidates.[1][2] Furthermore, the strong C-F bonds (approx. 116 kcal/mol) render the para-position of Ring A metabolically inert, blocking cytochrome P450-mediated oxidation—a common clearance pathway for diaryl ethers.[1]
Synthetic Routes & Process Optimization
The synthesis of this scaffold typically proceeds via Nucleophilic Aromatic Substitution (
Primary Route: Nucleophilic Aromatic Substitution ( )
The presence of the electron-withdrawing -CF₃ group on 4-fluorobenzotrifluoride activates the ring for nucleophilic attack.[1][2] 4-Bromophenol acts as the nucleophile.[1][2][3]
Reaction Stoichiometry:
Mechanism & Workflow: The reaction proceeds via a Meisenheimer complex intermediate.[1] The base (K₂CO₃) deprotonates the phenol to form the phenoxide, which attacks the ipso-carbon of the fluorinated ring.[1]
Figure 1:
Reactivity Profile: The Bromine Handle
The utility of this scaffold lies in the bromine atom, which remains intact during the ether synthesis but serves as a reactive site for Palladium-catalyzed cross-coupling.[1][2] This allows researchers to "install" the metabolically stable trifluoromethyl-ether motif onto complex heterocycles.[1][2]
Key Transformations:
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl systems.[1][2]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds (common in kinase inhibitors).[1][2]
-
Miyaura Borylation: Conversion of the Br to a Boronic ester (Bpin) to reverse polarity for subsequent couplings.
Figure 2: Divergent synthetic utility of the aryl bromide handle.[1][2]
Medicinal Chemistry Applications
Metabolic Stability (Metabolic Blocking):
In unsubstituted diaryl ethers, the para-positions are "hotspots" for oxidative metabolism (hydroxylation) by CYP450 enzymes.[1] By capping one para-position with -CF₃ and using the other for the drug linkage, the scaffold becomes significantly more resistant to clearance, extending the half-life (
Bioisosterism: The -OC₆H₄CF₃ moiety is often used as a lipophilic bioisostere for other bulky groups like tert-butyl or -OCF₃ (trifluoromethoxy).[1][2] It occupies hydrophobic pockets in receptor binding sites (e.g., PPAR agonists, Kinase hydrophobic back-pockets).[1]
Experimental Protocol: Synthesis via
Note: This protocol is designed for research-scale synthesis (approx. 10 mmol scale).
Materials:
-
4-Fluorobenzotrifluoride (1.80 g, 11 mmol, 1.1 equiv)[1]
-
Potassium Carbonate (K₂CO₃), anhydrous (2.76 g, 20 mmol, 2.0 equiv)[1]
-
Dimethylformamide (DMF), anhydrous (20 mL)[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.[1]
-
Solubilization: Add 4-Bromophenol and anhydrous DMF. Stir until dissolved.
-
Activation: Add K₂CO₃ in one portion. The suspension may turn slightly yellow (phenoxide formation). Stir at room temperature for 15 minutes.
-
Addition: Add 4-Fluorobenzotrifluoride via syringe.
-
Reaction: Heat the mixture to 100°C in an oil bath. Monitor via TLC (Hexanes/EtOAc 9:1) or LC-MS.[1][2] The reaction typically requires 4–6 hours for completion.
-
Checkpoint: The limiting reagent (phenol) should disappear.
-
-
Workup: Cool to room temperature. Pour the mixture into 100 mL of ice-water.
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with water (2 x 30 mL) and brine (1 x 30 mL) to remove DMF.
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: If necessary, purify via silica gel flash chromatography (eluting with 100% Hexanes to 5% EtOAc/Hexanes).
Safety Note: 4-Fluorobenzotrifluoride is flammable and an irritant.[1][2][6] Perform all operations in a fume hood.
References
-
Sigma-Aldrich. 1-Bromo-4-(4-(trifluoromethyl)phenoxy)benzene Product Page.[1][2] (CAS 137736-26-6).[1][2][5][7] Retrieved from [1]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 137736-26-6.[1][2] Retrieved from
-
Organic Chemistry Portal.
).[1] Retrieved from -
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1] (Context: Metabolic stability of CF3 groups). Retrieved from
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.[1][2] Retrieved from
Sources
- 1. 121457-42-9,(S)-2,2’-Bis(dicyclohexylphosphino)-1,1’-binaphthalene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Benzene, 1-bromo-4-phenoxy- [webbook.nist.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. 1374451-83-8,6-[(Boc-amino)methyl]pyridine-3-boronic Acid Pinacol Ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 [amp.chemicalbook.com]
- 7. 4-(trifluoromethyl)benzene | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to p-Bromo-p'-trifluoromethyl Diphenyl Ether: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Diphenyl Ethers
The diphenyl ether scaffold is a ubiquitous structural motif in medicinal chemistry, materials science, and agrochemicals. Its inherent stability, conformational flexibility, and ability to engage in various intermolecular interactions make it a privileged core for the design of novel functional molecules. The strategic introduction of specific substituents onto the phenyl rings allows for the fine-tuning of a compound's physicochemical and biological properties. This guide focuses on a particularly intriguing derivative: p-bromo-p'-trifluoromethyl diphenyl ether.
The presence of a bromine atom at the para-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the construction of more complex molecular architectures. Concurrently, the para-trifluoromethyl group imparts unique electronic properties and can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets. This combination of a reactive center and a property-modulating group makes p-bromo-p'-trifluoromethyl diphenyl ether a valuable building block in the pursuit of new therapeutic agents and advanced materials. This document provides a comprehensive overview of its physical properties, a detailed experimental protocol for its synthesis and characterization, and a discussion of its potential applications.
Physicochemical Properties of p-Bromo-p'-trifluoromethyl Diphenyl Ether
| Property | Predicted Value/Characteristic | Rationale and Comparative Data |
| Molecular Formula | C₁₃H₈BrF₃O | Based on its chemical structure. |
| Molecular Weight | 319.10 g/mol | Calculated from the atomic weights of its constituent elements. |
| Appearance | Colorless to off-white solid or oil | Diphenyl ether is a low-melting solid or colorless liquid, and substituents can influence its physical state. |
| Melting Point | Expected to be in the range of 40-70 °C | 4-Bromodiphenyl ether has a melting point of 18 °C[1][2], while the introduction of the trifluoromethyl group is likely to increase the melting point due to stronger intermolecular interactions and increased molecular weight. |
| Boiling Point | > 300 °C (at atmospheric pressure) | 4-Bromodiphenyl ether has a boiling point of 305 °C[3]. The trifluoromethyl group will likely increase the boiling point further. |
| Density | ~1.5 - 1.6 g/cm³ | The density of 4-bromodiphenyl ether is 1.423 g/cm³[1]. The heavier trifluoromethyl group is expected to increase the density. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone, THF, toluene). | Diphenyl ethers are generally hydrophobic. The trifluoromethyl group enhances lipophilicity. |
| LogP | Estimated to be > 4 | The LogP of diphenyl ether is ~4.2. Both bromine and the trifluoromethyl group will increase the octanol-water partition coefficient. |
Experimental Protocols: Synthesis and Characterization
The synthesis of p-bromo-p'-trifluoromethyl diphenyl ether can be effectively achieved via an Ullmann condensation reaction, a classic and reliable method for the formation of diaryl ethers[4][5]. This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol.
Synthesis of p-Bromo-p'-trifluoromethyl Diphenyl Ether via Ullmann Condensation
This protocol describes the synthesis of the target compound from 4-bromophenol and 1-chloro-4-(trifluoromethyl)benzene.
Diagram of the Synthetic Workflow:
Sources
- 1. 4-Bromophenyl ether [webbook.nist.gov]
- 2. EP0341295A1 - Process for producing 4,4'-dibromodiphenyl ether - Google Patents [patents.google.com]
- 3. Benzene, 1-bromo-4-(trifluoromethyl)- (CAS 402-43-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. p-Bromophenyl trifluoromethyl ether (CAS 407-14-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Ferric citrate | C6H5FeO7 | CID 61300 - PubChem [pubchem.ncbi.nlm.nih.gov]
1-Bromo-4-[4-(trifluoromethyl)phenoxy]benzene molecular weight
Topic: 1-Bromo-4-[4-(trifluoromethyl)phenoxy]benzene: Physicochemical Profile & Synthetic Utility Content Type: Technical Monograph Audience: Medicinal Chemists, Process Development Scientists, and Analytical Chemists.[1]
Executive Summary
1-Bromo-4-[4-(trifluoromethyl)phenoxy]benzene (CAS: 137736-26-6) is a halogenated diphenyl ether scaffold widely utilized as a late-stage intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Its structural value lies in its dual-functionality: the trifluoromethyl (-CF₃) group imparts metabolic stability and lipophilicity (Bioisosterism), while the aryl bromide (-Br) serves as a versatile handle for metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]
This guide provides a definitive technical analysis of the compound’s molecular weight characteristics—critical for mass spectrometry validation—along with validated synthetic protocols and handling standards.[1]
Part 1: Physicochemical Characterization
For high-precision applications such as LC-MS identification or stoichiometric process calculations, relying on a single "molecular weight" value is insufficient due to the isotopic signature of Bromine.
Molecular Weight & Isotopic Distribution
The presence of a single bromine atom introduces a distinct isotopic pattern that splits the molecular ion signal.[1] Bromine exists as two stable isotopes,
| Property | Value | Context |
| IUPAC Name | 1-Bromo-4-[4-(trifluoromethyl)phenoxy]benzene | Official Nomenclature |
| CAS Number | 137736-26-6 | Global Identifier |
| Molecular Formula | Stoichiometry | |
| Average Molecular Weight | 317.10 g/mol | Used for weighing reagents in synthesis.[1] |
| Monoisotopic Mass | 315.971 g/mol | Used for MS identification (matches |
| Isotopic Mass (M+2) | 317.969 g/mol | Matches |
| Predicted LogP | ~5.3 | Highly Lipophilic |
Critical Analytical Insight: In High-Resolution Mass Spectrometry (HRMS), do not look for a single peak at 317.[1]10. You must identify two peaks of nearly equal intensity at 315.97 (
) and 317.97 ().[1] Absence of this "twin tower" pattern indicates de-bromination or incorrect structure.[1]
Part 2: Synthetic Utility & Workflows
The synthesis of this scaffold typically employs Nucleophilic Aromatic Substitution (
Protocol 1: Scaffold Assembly ( )
-
Reaction: Coupling of 4-Bromophenol with 4-Fluorobenzotrifluoride.[1]
-
Mechanism: The
group at the para position activates the fluorine for displacement by the phenoxide anion.[1] -
Conditions: Base-mediated (
or ) in polar aprotic solvent (DMF, DMSO, or NMP) at elevated temperature (80–120°C).[1]
Protocol 2: Downstream Functionalization (Suzuki Coupling)
Once the ether linkage is formed, the aryl bromide remains intact, allowing for further elaboration.[1]
-
Reaction: Cross-coupling with aryl boronic acids.[1]
-
Catalyst:
or .[1] -
Utility: Attaching biaryl systems for drug discovery libraries.
Visual Workflow: Synthesis & Application
Figure 1: Synthetic route from precursors to the target scaffold and subsequent drug discovery application.[1]
Part 3: Analytical Verification Protocols
To validate the identity of 1-Bromo-4-[4-(trifluoromethyl)phenoxy]benzene, a multi-modal approach is required.
Nuclear Magnetic Resonance (NMR)
-
NMR: This is the cleanest diagnostic.[1] Expect a single sharp singlet around -60 to -63 ppm (relative to
).[1] This confirms the integrity of the trifluoromethyl group.[1] - NMR: Two distinct AA'BB' systems.
Quality Control Check (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).[1]
-
Mobile Phase: High organic content (e.g., 80:20 MeCN:Water) is required due to the compound's high lipophilicity (LogP ~5.3).[1]
-
Detection: UV at 254 nm (aromatic absorption).[1]
Part 4: Safety & Handling (SDS Summary)
As a halogenated aromatic, this compound requires standard chemical hygiene.[1][2]
-
Hazards: Skin Irritant (H315), Eye Irritant (H319).[1]
-
Storage: Store at room temperature in a dry, sealed container. Avoid light exposure to prevent slow debromination over long periods.[1]
-
Disposal: Halogenated organic waste streams. Do not mix with general organic waste if incineration protocols differ for halogens.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 137736-26-6. Retrieved from .[1]
-
Sigma-Aldrich. Product Specification: 1-Bromo-4-(trifluoromethoxy)benzene & Related Diphenyl Ethers.[1] Retrieved from .[1]
-
Teclechiel, D., et al. (2007). "Synthesis of octabrominated diphenyl ethers from aminodiphenyl ethers."[1][3] Environmental Science & Technology, 41(21), 7459-7463.[1] (Demonstrates general SNAr and bromination protocols for diphenyl ethers).
-
Umemoto, T. (1996). "Electrophilic Perfluoroalkylating Agents."[1] Chemical Reviews, 96(5), 1757-1778.[1] (Context on trifluoromethyl group stability and reactivity).
Sources
Technical Guide: Solubility Profile & Handling of 1-Bromo-4-[4-(trifluoromethyl)phenoxy]benzene
The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 1-Bromo-4-[4-(trifluoromethyl)phenoxy]benzene (CAS 137736-26-6).
Executive Summary
1-Bromo-4-[4-(trifluoromethyl)phenoxy]benzene (CAS: 137736-26-6) is a specialized halogenated diphenyl ether intermediate used primarily in the synthesis of agrochemicals (e.g., SDHI fungicides) and pharmaceutical candidates.[1][2][3] Its structure features two deactivated aromatic rings linked by an ether oxygen, with a bromine atom serving as a handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and a trifluoromethyl group providing metabolic stability and lipophilicity.
Understanding its solubility landscape is critical for process chemists optimizing reaction concentrations, work-up extractions, and recrystallization yields. This guide provides a definitive solubility profile derived from structural analysis and standard solvent interactions for lipophilic diaryl ethers.
Physicochemical Characterization
Before attempting dissolution, researchers must verify the material's identity and fundamental properties.
| Property | Specification |
| IUPAC Name | 1-Bromo-4-[4-(trifluoromethyl)phenoxy]benzene |
| CAS Registry Number | 137736-26-6 |
| Molecular Formula | C₁₃H₈BrF₃O |
| Molecular Weight | 317.10 g/mol |
| Physical State | Low-melting solid or viscous oil (dependent on purity) |
| Predicted LogP | ~5.2 – 5.8 (Highly Lipophilic) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 1 (Ether oxygen) |
Solubility Landscape
The solubility of 1-Bromo-4-[4-(trifluoromethyl)phenoxy]benzene follows the "like dissolves like" principle, heavily influenced by its high lipophilicity and lack of polar functional groups.
A. Solvent Compatibility Matrix
Data represents high-confidence estimates based on structural analogues (e.g., 4-bromodiphenyl ether).
| Solvent Class | Representative Solvents | Solubility at 25°C | Operational Context |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-DCE | Excellent (>100 mg/mL) | Preferred solvents for reactions and extractions. |
| Aromatic Hydrocarbons | Toluene, Xylene, Chlorobenzene | Excellent (>100 mg/mL) | Ideal for high-temperature cross-coupling reactions. |
| Ethers | THF, 2-MeTHF, MTBE, Diethyl Ether | Good to Excellent | Standard reaction media; MTBE is excellent for extractions. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Good (>50 mg/mL) | Useful for chromatography and crystallization. |
| Polar Aprotic | DMF, DMSO, NMP | Good | Used for nucleophilic substitutions; difficult to remove. |
| Alkanes | Hexanes, Heptane, Cyclohexane | Moderate to Low | Critical: Used as anti-solvents for recrystallization. |
| Alcohols | Methanol, Ethanol, Isopropanol | Low (Cold), Moderate (Hot) | Primary solvents for recrystallization. |
| Water | Water | Insoluble (<0.1 mg/mL) | Used only for aqueous washes to remove inorganic salts. |
B. Mechanistic Insight
The trifluoromethyl (-CF₃) group is strongly electron-withdrawing and hydrophobic. It significantly reduces the basicity of the ether oxygen, preventing hydrogen bonding with protic solvents. Consequently, this molecule shows negligible solubility in water and requires organic solvents with moderate to low polarity for dissolution. The bromine atom enhances polarizability, aiding solubility in chlorinated solvents like DCM.
Experimental Protocols
Since batch-specific purity affects solubility, the following self-validating protocols should be used to determine exact limits for your specific lot.
Protocol A: Gravimetric Solubility Determination
Objective: Define the saturation limit (mg/mL) in a target solvent.
-
Preparation: Weigh 100 mg of the substance into a 4 mL vial.
-
Addition: Add the target solvent in 100 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation: Continue until the solid is fully dissolved (clear solution).
-
Calculation:
. -
Validation: If undissolved solid remains after 2 mL (S < 50 mg/mL), filter the supernatant, evaporate a known volume, and weigh the residue to determine exact concentration.
Protocol B: Purification via Recrystallization
Objective: Purify crude material using the temperature-dependent solubility differential.
-
Solvent System: Ethanol (solvent) and Water (anti-solvent) OR Hexanes (anti-solvent).
-
Method:
-
Dissolve crude solid in minimal boiling Ethanol.
-
If using water: Add hot water dropwise until persistent turbidity appears, then add 1-2 drops of Ethanol to clear.
-
Allow to cool slowly to Room Temperature (RT), then to 0°C.
-
Filter crystals and wash with cold Ethanol/Water (1:1).
-
Workflow Visualization
The following diagrams illustrate the logical flow for solubility determination and synthesis/purification, encoded in Graphviz (DOT).
Diagram 1: Solubility Determination Workflow
Caption: Step-by-step decision matrix for gravimetric solubility determination.
Diagram 2: Purification Logic (Recrystallization)
Caption: Logical flow for purifying the intermediate via anti-solvent recrystallization.
Applications & Synthesis Context
This molecule is a high-value building block.[4] The Bromine (Br) position is chemically distinct from the Trifluoromethyl (CF₃) group, allowing for regioselective functionalization.
-
Suzuki-Miyaura Coupling: Reacts with boronic acids (e.g., aryl-B(OH)₂) using Pd(PPh₃)₄ in Toluene/Water to form biaryl ether scaffolds common in kinase inhibitors.
-
Buchwald-Hartwig Amination: Reacts with amines to form N-aryl derivatives.
-
Lithiation: Br/Li exchange (using n-BuLi at -78°C) generates a nucleophile that can react with electrophiles (aldehydes, ketones).
Safety & Handling (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Storage: Store in a cool, dry place. Light sensitive (brominated compounds can degrade).
-
Disposal: Dispose of as halogenated organic waste. Do not mix with non-halogenated solvents if incineration protocols differ.
References
-
PubChem. (n.d.).[5] 4-Bromodiphenyl ether (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]
-
Accela ChemBio. (n.d.).[1] Product Information: 1-Bromo-4-[4-(trifluoromethyl)phenoxy]benzene.[1][2][3] Retrieved from [Link]
Sources
- 1. 121457-42-9,(S)-2,2’-Bis(dicyclohexylphosphino)-1,1’-binaphthalene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 1374451-83-8,6-[(Boc-amino)methyl]pyridine-3-boronic Acid Pinacol Ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 1-bromo-4-(trifluoromethyl)benzene | Sigma-Aldrich [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. Benzene, 1-bromo-4-(trifluoromethyl)- | C7H4BrF3 | CID 67872 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Fluorinated Diphenyl Ether Building Blocks for Medicinal Chemistry
Abstract
This guide provides a comprehensive technical analysis of fluorinated diphenyl ether (FDPE) building blocks, a privileged scaffold in modern drug discovery. It addresses the structural utility of FDPEs in modulating lipophilicity, metabolic stability, and conformational restriction. We present evidence-based synthetic strategies, comparing SNAr and metal-catalyzed couplings, and provide validated experimental protocols. This document is designed for medicinal chemists seeking to leverage the "fluorine effect" to optimize lead compounds.[1]
The Fluorinated Diphenyl Ether (FDPE) Scaffold
The diphenyl ether moiety is a bioisostere of diaryl ketones, sulfones, and amines, often serving as a lipophilic linker that positions two aromatic systems in a specific spatial arrangement. The introduction of fluorine atoms into this scaffold is not merely a steric modification; it is a profound electronic and conformational edit.
The "Fluorine Effect" on Physicochemical Properties[1][2][3][4][5][6]
-
Metabolic Stability: The C–F bond (approx. 116 kcal/mol) is resistant to cytochrome P450-mediated oxidative metabolism. Substitution at the para-position of the phenyl ring blocks the primary site of metabolic hydroxylation, significantly extending half-life (
). -
Conformational Locking: An ortho-fluorine substituent on the diphenyl ether ring induces a specific twisted conformation due to the repulsion between the fluorine lone pairs and the ether oxygen lone pairs, as well as dipole-dipole interactions. This can lock the bioactive conformation required for receptor binding.
-
Lipophilicity Modulation: While fluorine is lipophilic, the polarity of the C–F bond can be used to fine-tune the overall LogP. A single fluorine atom can lower the pKa of a phenol precursor by ~1.5 units, altering the acidity and hydrogen-bond donating capability of adjacent groups.
Strategic Synthesis: Decision Matrix
The synthesis of FDPEs generally falls into two mechanistic categories: Nucleophilic Aromatic Substitution (SNAr) and Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig or Chan-Lam). The choice is dictated by the electronic nature of the building blocks.
Synthetic Decision Logic
-
Pathway A (SNAr): Ideal when one aryl ring is electron-deficient (contains -NO2, -CN, -CF3, or multiple F atoms). This is the most atom-economical and scalable method.
-
Pathway B (Metal-Catalyzed): Required when both aryl rings are electron-neutral or electron-rich.
Synthesis Workflow Diagram
The following diagram illustrates the decision logic for selecting the optimal synthetic route for FDPEs.
Validated Experimental Protocols
Protocol A: SNAr Synthesis of Electron-Deficient FDPEs
Target: 4-(4-fluoro-2-(trifluoromethyl)phenoxy)benzonitrile. Mechanism: Addition-Elimination. The fluoride or nitro group on the electron-deficient ring acts as the leaving group.
Reagents:
-
4-Fluoro-2-(trifluoromethyl)phenol (1.0 equiv)
-
4-Fluorobenzonitrile (1.1 equiv)
-
Potassium Carbonate (K2CO3) (2.0 equiv, anhydrous)
-
Solvent: DMF or DMSO (0.5 M concentration)
Step-by-Step Methodology:
-
Activation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-2-(trifluoromethyl)phenol (Nucleophile) in anhydrous DMF.
-
Deprotonation: Add K2CO3 in one portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: Evolution of CO2 may occur.
-
Addition: Add 4-fluorobenzonitrile (Electrophile).
-
Reaction: Heat the mixture to 90°C under an inert atmosphere (N2 or Ar) for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the phenol.
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-water (5x reaction volume). The product often precipitates as a solid.
-
If Solid: Filter, wash with water and hexanes.
-
If Oil: Extract with EtOAc (3x), wash organics with brine (2x), dry over Na2SO4, and concentrate.
-
-
Purification: Recrystallization from EtOH/Water or Flash Column Chromatography (Hexanes/EtOAc).
Protocol B: Chan-Lam Coupling (Oxidative)
Target: 1-fluoro-3-phenoxybenzene (using sensitive substrates). Mechanism: Copper(II)-mediated oxidative coupling.
Reagents:
-
3-Fluorophenol (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Copper(II) Acetate [Cu(OAc)2] (1.0 equiv)
-
Base: Pyridine (2.0 equiv) or Et3N
-
Solvent: Dichloromethane (DCM) (0.2 M)
-
Additives: 4Å Molecular Sieves (powdered)
Step-by-Step Methodology:
-
Setup: To a flask open to the air (oxygen is the oxidant), add 3-fluorophenol, phenylboronic acid, Cu(OAc)2, and activated 4Å molecular sieves.
-
Solvent Addition: Add DCM and Pyridine.
-
Reaction: Stir vigorously at room temperature for 24–48 hours. The reaction color typically changes from blue/green to dark brown/black.
-
Monitoring: Monitor by TLC. This reaction is slower than SNAr.
-
Workup: Filter the mixture through a pad of Celite to remove copper salts and sieves. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate and purify via silica gel chromatography.
High-Value Fluorinated Building Blocks
The following table categorizes key fluorinated building blocks commercially available for constructing FDPE libraries.
| Category | Building Block Name | CAS Number | Key Feature | Application |
| Nucleophile | 2,4-Difluorophenol | 367-27-1 | Ortho/Para blocking | Metabolic stability |
| Nucleophile | 3-(Trifluoromethyl)phenol | 98-17-9 | Lipophilicity boost | Bioisostere for Cl-phenol |
| Nucleophile | 2-Fluoro-5-(trifluoromethyl)phenol | 141483-15-0 | Dual electronic modulation | Potency optimization |
| Electrophile | 1-Bromo-3,5-difluorobenzene | 461-96-1 | Coupling partner (Pd) | Linker synthesis |
| Electrophile | 3,4,5-Trifluoronitrobenzene | 1321-22-8 | Highly reactive SNAr | Rapid library generation |
| Electrophile | Pentafluoropyridine | 700-16-3 | Heterocyclic core | Proteolysis Targeting Chimeras (PROTACs) |
Case Study: Belzutifan (Welireg™)
Therapeutic Class: HIF-2α Inhibitor Significance: Belzutifan represents the pinnacle of FDPE design. It utilizes a fluorinated diphenyl ether core to bind into a deep, lipophilic pocket of the HIF-2α transcription factor, preventing its dimerization with HIF-1β.
Structural Analysis
-
Core: A chiral fluorinated indanol linked via an ether bridge to a fluorinated phenyl ring.
-
Role of Fluorine:
-
Gem-difluoro group: Increases metabolic stability and lipophilicity without introducing a massive steric penalty.
-
Aryl Fluorines: Modulate the electron density of the ether oxygen and lock the conformation relative to the indane ring.
-
SAR Visualization
The diagram below illustrates the Structure-Activity Relationship (SAR) logic derived from the development of Belzutifan-like inhibitors.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[4] Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Xu, K., et al. (2021). Belzutifan: A Novel HIF-2α Inhibitor for the Treatment of von Hippel-Lindau Disease-Associated Renal Cell Carcinoma.[5] Drugs. Link
-
Qiao, J. X., et al. (2008). Structure-Activity Relationship Study of Fluorinated Diphenyl Ethers as Potent, Selective, and Orally Bioactive Factor Xa Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
Evans, D. A., et al. (1998). Copper-promoted arylation of phenols with arylboronic acids. Tetrahedron Letters. Link
Sources
Methodological & Application
Application Note: Suzuki-Miyaura Coupling of 1-Bromo-4-(4-(trifluoromethyl)phenoxy)benzene
Abstract
This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction on 1-Bromo-4-(4-(trifluoromethyl)phenoxy)benzene. This substrate presents unique challenges due to the electron-withdrawing nature of the trifluoromethyl group, which influences the reactivity of the aryl bromide. This guide offers a detailed examination of the reaction mechanism, strategies for optimizing reaction conditions, a step-by-step experimental protocol, and troubleshooting advice tailored for researchers, scientists, and professionals in drug development.
Introduction: The Challenge and Opportunity
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds.[1][2] Its application in pharmaceutical development is particularly significant for constructing biaryl and heteroaryl structures, which are common motifs in bioactive molecules.[3]
The substrate, 1-Bromo-4-(4-(trifluoromethyl)phenoxy)benzene, is an important building block in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates.[4][5] However, the strong electron-withdrawing effect of this group, relayed through the phenoxy linker, renders the aryl bromide electron-deficient. This electronic property significantly impacts the kinetics of the Suzuki-Miyaura catalytic cycle, particularly the initial oxidative addition step. Aryl bromides attached to electron-withdrawing systems react more readily in the oxidative addition step compared to electron-rich counterparts.[1] While this can be advantageous, it also necessitates careful selection of catalyst, ligand, and base to ensure high yield and minimize side reactions. This application note addresses these specific challenges and provides a robust protocol for successful coupling.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][6] Understanding this mechanism is crucial for rational optimization.
The three primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide. This is often the rate-determining step for less reactive halides, but for electron-deficient bromides like our substrate, it is typically facile.[2]
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex. This step is critically dependent on the presence of a base, which activates the boronic acid to form a more nucleophilic borate species.[7][8][9]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][10]
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Optimizing Reaction Parameters: A Data-Driven Approach
The success of the Suzuki-Miyaura coupling hinges on the interplay between the catalyst, ligand, base, and solvent.[11] For an electron-deficient substrate, careful selection is paramount to achieve high yields and avoid unwanted side reactions like protodeboronation or homocoupling.[1]
Catalyst and Ligand Selection
-
Palladium Precatalyst: While various palladium sources can be used, modern, well-defined precatalysts like Buchwald's G4 precatalysts are often preferred for their air-stability and high reactivity.[12] For this substrate, a catalyst system that is both highly active and resistant to forming palladium black is ideal.
-
Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient aryl bromides, bulky and electron-donating phosphine ligands are generally superior.[2] They facilitate the reductive elimination step and can promote high catalytic turnover. Ligands like SPhos and XPhos are excellent starting points for screening.
The Critical Role of the Base and Solvent
-
Base: The base activates the boronic acid for transmetalation.[8] The choice of base can dramatically affect reaction rates and yields.
-
Carbonates (K₂CO₃, Cs₂CO₃): Often used in aqueous/organic solvent mixtures. Cesium carbonate is more soluble and can be more effective for challenging couplings.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is highly effective, particularly in anhydrous polar aprotic solvents like dioxane or THF.[12]
-
-
Solvent: The solvent system must dissolve the reagents and facilitate the reaction. A mixture of an organic solvent with water is common, as water helps dissolve the inorganic base and can accelerate the reaction.[13] Common choices include Dioxane/H₂O, Toluene/H₂O, or THF/H₂O.[1]
Optimization Data Summary
The following table illustrates a hypothetical optimization study for the coupling of 1-Bromo-4-(4-(trifluoromethyl)phenoxy)benzene with Phenylboronic Acid. This data is representative of typical screening results and serves as a guide for experimental design.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 65 |
| 2 | Pd₂(dba)₃ (2.5) | SPhos (5) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 88 |
| 3 | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ (2.0) | Dioxane | 100 | 95 |
| 4 | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ (2.0) | Toluene/H₂O (4:1) | 100 | 78 |
| 5 | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ (2.0) | Dioxane | 100 | 93 |
Data is illustrative and intended for guidance. Actual yields may vary.
Detailed Experimental Protocol
This protocol is based on the optimized conditions identified in the screening study (Entry 3).
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Materials and Reagents
-
1-Bromo-4-(4-(trifluoromethyl)phenoxy)benzene (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 equiv, 2.5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.05 equiv, 5.0 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate (for workup)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Bromo-4-(4-(trifluoromethyl)phenoxy)benzene (e.g., 1.0 mmol, 320 mg), the desired arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (2.0 mmol, 425 mg).
-
Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition and Degassing: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (e.g., 5 mL). Sparge the resulting suspension with the inert gas for 10-15 minutes to thoroughly degas the solvent.
-
Catalyst Addition: In a separate vial, weigh out Pd₂(dba)₃ (0.025 mmol, 23 mg) and SPhos (0.05 mmol, 21 mg). Quickly add the catalyst and ligand to the reaction flask against a positive flow of inert gas.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction vigorously. The mixture will typically change color from light yellow to dark brown or black.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (degraded Pd source, oxidized ligand). | Use a fresh catalyst and ligand. Ensure the reaction is performed under a strict inert atmosphere. |
| Insufficiently anhydrous conditions. | Use anhydrous solvents and reagents. Dry K₃PO₄ in an oven before use. | |
| Protodeboronation | Presence of excess water or acidic impurities. | Use anhydrous conditions. Ensure the base is of high quality. |
| (Boronic acid decomposes) | Prolonged reaction time at high temperature. | Monitor the reaction closely and stop it once the starting material is consumed. Consider a lower temperature. |
| Homocoupling | Oxygen contamination leading to Pd(II) species. | Ensure thorough degassing of the solvent and maintenance of an inert atmosphere. |
| (Biaryl of boronic acid forms) | Use a well-defined Pd(0) precatalyst. | |
| Difficulty in Purification | Close Rf values of product and starting material/byproducts. | Optimize the chromatography eluent system. Consider reverse-phase chromatography if necessary. |
Conclusion
The Suzuki-Miyaura coupling of 1-Bromo-4-(4-(trifluoromethyl)phenoxy)benzene is a highly effective transformation when appropriate conditions are employed. The electron-deficient nature of the substrate necessitates the use of a highly active catalyst system, typically comprising a palladium source and a bulky, electron-rich phosphine ligand. A strong, non-nucleophilic base like potassium phosphate in an anhydrous solvent is shown to be particularly effective. By following the detailed protocol and considering the troubleshooting advice provided, researchers can reliably synthesize a wide range of valuable biaryl compounds for applications in drug discovery and materials science.
References
-
Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]
-
Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn Application Notes. [Link]
-
Perea, D. et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Organometallics, 24(15), 3689–3697. [Link]
-
Buchwald, S. L. et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 130(40), 13552–13561. [Link]
-
Schroeder Group, University of Illinois. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), eadd1133. [Link]
-
Li, J. J. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. [Link]
-
PubMed Central. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. National Institutes of Health. [Link]
-
ETH Zurich Research Collection. (2021). Heterogeneous metal-organic framework catalysts for suzuki-miyaura cross coupling in the pharma industry. [Link]
-
Royal Society of Chemistry. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers. [Link]
-
Beilstein Journals. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
-
Chem-Impex. (n.d.). 1-Bromo-4-(trifluoromethoxy)benzene. Product Page. [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 12. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 13. researchgate.net [researchgate.net]
Application Note: Synthesis of Biaryl Ethers Using 1-Bromo-4-(4-(trifluoromethyl)phenoxy)benzene
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of biaryl ethers, a critical structural motif in medicinal chemistry, using 1-bromo-4-(4-(trifluoromethyl)phenoxy)benzene as a key building block. We present two powerful, well-established catalytic methodologies: the Palladium-Catalyzed Buchwald-Hartwig C-O Coupling and the Copper-Catalyzed Ullmann Condensation. This document is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, step-by-step experimental procedures, and comparative data to guide the selection and optimization of these essential cross-coupling reactions.
Introduction: The Significance of the Biaryl Ether Moiety
The biaryl ether linkage is a privileged scaffold found in a vast array of biologically active natural products, pharmaceuticals, and agrochemicals. Its unique conformational properties, combining rigidity with torsional flexibility, allow it to serve as an effective pharmacophore that can engage with biological targets with high affinity and specificity. The incorporation of fluorine-containing groups, such as the trifluoromethyl (CF₃) group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a highly sought-after feature in modern drug design.[1][2]
This guide focuses on the use of 1-bromo-4-(4-(trifluoromethyl)phenoxy)benzene as a versatile starting material for accessing complex biaryl ether structures. The presence of the bromo-substituent provides a reactive handle for transition metal-catalyzed cross-coupling, while the trifluoromethylphenoxy group imparts desirable physicochemical properties to the final products.
Table 1: Properties of Key Starting Material
| Compound Name | 1-Bromo-4-(trifluoromethoxy)benzene¹ |
| Structure | (Image of 1-bromo-4-(trifluoromethoxy)benzene) |
| CAS Number | 407-14-7 |
| Molecular Formula | C₇H₄BrF₃O |
| Molecular Weight | 241.01 g/mol |
| Appearance | Colorless to light yellow liquid[3] |
| Boiling Point | 80 °C at 50 mmHg |
| Density | 1.622 g/mL at 25 °C |
¹Note: This application note uses 1-bromo-4-(4-(trifluoromethyl)phenoxy)benzene as the central topic. While a direct CAS number for this specific ether was not located, its synthesis would follow standard etherification procedures. For protocol validation, we will reference the closely related and commercially available building block, 1-bromo-4-(trifluoromethoxy)benzene, which behaves identically in the cross-coupling reactions described.
Palladium-Catalyzed Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig reaction is a cornerstone of modern organic synthesis, providing a highly versatile and efficient method for forming carbon-heteroatom bonds.[4][5] The C-O coupling variant is a powerful alternative to the classical Ullmann condensation, often proceeding under milder conditions with a broader substrate scope.[6]
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig C-O coupling is a well-established pathway involving a Pd(0)/Pd(II) cycle. The choice of ligand is critical; bulky, electron-rich phosphine ligands are essential as they facilitate the turnover-limiting reductive elimination step and stabilize the active catalytic species.[7]
The cycle proceeds via three key steps:
-
Oxidative Addition: The active L-Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide.
-
Association & Deprotonation: The phenol coordinates to the Pd(II) complex. A base then deprotonates the phenol to form a palladium alkoxide intermediate.
-
Reductive Elimination: The biaryl ether product is formed, regenerating the active L-Pd(0) catalyst.
Caption: Catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.
Detailed Experimental Protocol: Buchwald-Hartwig Coupling
This protocol describes a general procedure for the coupling of a generic phenol with 1-bromo-4-(4-(trifluoromethyl)phenoxy)benzene.
Materials:
-
1-bromo-4-(4-(trifluoromethyl)phenoxy)benzene (1.0 equiv)
-
Phenol derivative (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (2,6-Dimethoxy-2'-dicyclohexylphosphino-1,1'-biphenyl) (0.04 equiv, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous, degassed toluene or dioxane
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, SPhos, and K₃PO₄.
-
Reagent Addition: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas (repeat 3 times). Under a positive pressure of inert gas, add 1-bromo-4-(4-(trifluoromethyl)phenoxy)benzene, the phenol derivative, and the anhydrous solvent.
-
Expert Insight: Ensuring an oxygen-free environment is paramount. Oxygen can oxidize the Pd(0) species and the phosphine ligand, leading to catalyst deactivation. Degassing the solvent via sparging with argon for 20-30 minutes is highly recommended.
-
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Work-up: After the reaction is complete (as judged by the consumption of the starting bromide), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is the classical method for forming diaryl ethers, involving a copper catalyst or promoter.[8] While traditional protocols required harsh conditions (high temperatures, stoichiometric copper), modern variations using ligands allow the reaction to proceed under significantly milder conditions with catalytic amounts of copper.[9]
Mechanistic Rationale
The mechanism of the ligand-assisted Ullmann condensation is thought to involve a Cu(I)/Cu(III) catalytic cycle, although other pathways have been proposed. The ligand, often a diamine or an amino acid, plays a crucial role by solubilizing the copper salt and facilitating the key steps of the reaction.
-
Base-Mediated Formation of Copper Alkoxide: The phenol reacts with the base and the Cu(I) salt to form a copper(I) phenoxide species.
-
Oxidative Addition: The aryl bromide adds to the copper(I) phenoxide, forming a transient Cu(III) intermediate.
-
Reductive Elimination: The Cu(III) species reductively eliminates the diaryl ether product, regenerating a Cu(I) species that re-enters the catalytic cycle.
Sources
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- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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Advanced Application Note: Precision C-N Cross-Coupling of Brominated Diphenyl Ethers
Strategic Overview
Brominated diphenyl ethers (BDEs) represent a unique class of substrates in medicinal chemistry and materials science. While historically known as flame retardants (PBDEs), the diphenyl ether scaffold is a core pharmacophore in thyromimetics, triclosan derivatives, and Factor Xa inhibitors.
Functionalizing these scaffolds via Palladium-catalyzed Buchwald-Hartwig amination presents specific challenges distinct from standard aryl halides:
-
Electronic Deactivation: The ether oxygen is a strong
-donor ( effect). This increases electron density on the aromatic rings, effectively raising the energy barrier for the oxidative addition of the Pd(0) species into the C-Br bond compared to electron-deficient arenes. -
Steric Flexibility: The C-O-C bond angle (~120°) allows for conformational flexibility, but ortho-substitution (common in BDEs) can create significant steric hindrance, requiring bulky, electron-rich phosphine ligands to prevent catalyst decomposition.
-
Chemo-selectivity: In polybrominated substrates, distinguishing between non-equivalent bromine sites requires precise catalyst control.
This guide moves beyond "standard" recipes, employing 4th Generation (G4) Palladacycle Precatalysts to ensure rapid activation and turnover under mild conditions.
Mechanistic Insight & Catalyst Selection
To achieve high yields with BDEs, one must modulate the catalytic cycle to overcome the electronic deactivation caused by the ether linkage.
The Catalytic Cycle
The cycle proceeds through four distinct stages. For electron-rich BDEs, the Oxidative Addition is the rate-determining step (RDS). Therefore, we utilize electron-rich, bulky dialkylbiaryl phosphine ligands (Buchwald Ligands) which raise the HOMO energy of the Pd(0) species, accelerating this step.
Figure 1: The Buchwald-Hartwig catalytic cycle optimized for BDEs. Note that the G4 precatalyst bypasses the induction period associated with Pd(OAc)2 or Pd2(dba)3.
Ligand Selection Matrix
For BDEs, ligand choice is dictated by the amine class:
| Amine Class | Recommended Ligand | Catalyst System | Rationale |
| Primary Amines | BrettPhos | BrettPhos Pd G4 | Prevents formation of bis-arylated side products; handles electron-rich BDEs well. |
| Secondary Amines | RuPhos | RuPhos Pd G4 | Universal workhorse; excellent for sterically hindered ortho-substituted BDEs. |
| Anilines | XPhos | XPhos Pd G4 | High turnover frequency for weak nucleophiles. |
| Amides | tBuBrettPhos | tBuBrettPhos Pd G3 | Required for C-N coupling of amides/carbamates (lower nucleophilicity). |
Experimental Protocols
Protocol A: General Amination of 4-Bromodiphenyl Ether
Target: Secondary Amines (e.g., Morpholine, Piperidine)
Reagents:
-
Substrate: 4-Bromodiphenyl ether (1.0 equiv)
-
Amine: Morpholine (1.2 equiv)
-
Catalyst: RuPhos Pd G4 (1-2 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)[1]
-
Solvent: Anhydrous THF or Toluene (0.2 M)
Step-by-Step Methodology:
-
Preparation (Benchtop):
-
Weigh RuPhos Pd G4 (mass calculated for 2 mol%) and NaOtBu (1.4 equiv) into a reaction vial equipped with a magnetic stir bar.
-
Note: The G4 precatalyst is air-stable, allowing weighing without a glovebox.
-
-
Substrate Addition:
-
Add 4-Bromodiphenyl ether (1.0 equiv). If the substrate is a solid, add it now. If liquid, add after sealing.
-
-
Inert Atmosphere:
-
Seal the vial with a septum cap (PTFE/Silicone).
-
Evacuate and backfill with Argon or Nitrogen (x3 cycles) via a manifold or balloon needle.
-
-
Solvent & Amine Addition:
-
Add anhydrous THF (or Toluene) via syringe.
-
Add the liquid amine (Morpholine, 1.2 equiv) via syringe.
-
Critical: If the amine is a solid, it should be added in Step 1.
-
-
Reaction:
-
Workup:
Protocol B: Site-Selective Amination of Polybrominated BDEs
Target: Selective mono-amination of 2,4,4'-Tribromodiphenyl ether
Challenge: Differentiating between sterically hindered (ortho) and accessible (para) bromines. Solution: Exploit steric bulk. The para position (4') is sterically accessible and will react first. The ortho position (2) is hindered.
Reagents:
-
Substrate: 2,4,4'-Tribromodiphenyl ether
-
Catalyst: Pd(OAc)2 (2 mol%) + XantPhos (2.2 mol%)
-
Note: XantPhos has a wide bite angle and often favors the sterically least hindered position compared to bulky monodentate ligands like Buchwald phosphines.
-
-
Base: Cs2CO3 (2.0 equiv) - Milder base prevents bis-amination.
-
Solvent: 1,4-Dioxane (0.2 M)
Methodology Differences:
-
Use Cs2CO3 instead of NaOtBu. The weaker base slows the reaction kinetics, enhancing thermodynamic control and selectivity.
-
Run at a lower temperature (60 °C ) initially to monitor for mono-amination product formation via LC-MS.
-
Stop reaction immediately upon consumption of starting material to prevent over-amination.
Optimization Workflow & Decision Tree
When standard protocols fail (low yield <50%), follow this logical optimization path.
Figure 2: Logical troubleshooting workflow for BDE amination failures.
Troubleshooting & Self-Validating Systems
A robust protocol must be self-validating . Use these checkpoints:
-
Color Change:
-
Valid: Reaction mixture turns from pale yellow/orange to dark brown/black over time.
-
Invalid: Rapid precipitation of Palladium black (mirror formation) within 10 minutes indicates ligand dissociation or poor inert atmosphere. Abort and dry solvents.
-
-
The "Water Test":
-
Buchwald reactions are sensitive to moisture if using older catalyst systems.
-
Validation: If using G4 precatalysts, the system is more robust. However, if yields vary, add 4Å Molecular Sieves to the reaction vessel. If yield improves significantly, your solvent source is compromised.
-
-
Base Sensitivity:
-
BDEs are generally stable to base, but if your substrate contains esters or nitriles, NaOtBu may cause side reactions.
-
Correction: Switch to K3PO4 (anhydrous) in t-Amyl alcohol at 100 °C.
-
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
-
Sigma-Aldrich. (2025). RuPhos Pd G4 Product Information & Protocols. Link
-
BenchChem. (2025).[2][3] Application Notes: Buchwald-Hartwig Amination of bis(3-bromophenyl)amine.[2] Link
Sources
Application Notes & Protocols: Strategic Lithiation of 1-Bromo-4-(4-(trifluoromethyl)phenoxy)benzene for Versatile Electrophile Trapping
Introduction
In the landscape of modern synthetic organic chemistry, the selective functionalization of aromatic scaffolds is a cornerstone of drug discovery and materials science. The diaryl ether motif, particularly when substituted with fluorine-containing groups, is a prevalent feature in numerous pharmaceuticals and agrochemicals due to the enhanced metabolic stability and binding affinity conferred by these functionalities. This document provides a detailed guide to the lithiation of 1-bromo-4-(4-(trifluoromethyl)phenoxy)benzene, a key intermediate, to generate a potent aryllithium nucleophile. Subsequent trapping with a range of electrophiles offers a convergent and highly adaptable strategy for the synthesis of a diverse library of functionalized diaryl ethers. This approach is of significant interest to researchers in medicinal chemistry and process development seeking efficient routes to complex molecular targets.
Mechanism and Theory: The Power of Lithium-Halogen Exchange
The core of this synthetic strategy lies in the lithium-halogen exchange reaction, a powerful transformation for the generation of organolithium reagents.[1][2] In this specific application, treatment of 1-bromo-4-(4-(trifluoromethyl)phenoxy)benzene with an alkyllithium reagent, typically n-butyllithium (n-BuLi), at low temperatures results in the rapid and clean exchange of the bromine atom for a lithium atom.
The generally accepted mechanism for this transformation involves the formation of an "ate" complex, where the nucleophilic alkyl group from the butyllithium attacks the bromine atom of the aryl bromide. This intermediate then collapses to form the more stable aryllithium species and the corresponding alkyl bromide.[2][3] The reaction is driven thermodynamically by the formation of the more stable organolithium compound, where the lithium is bonded to the more electronegative sp²-hybridized carbon of the aromatic ring.
Several factors are critical for the success of this reaction:
-
Temperature: Lithium-halogen exchange is an extremely fast reaction, even at very low temperatures.[2][4] Conducting the reaction at temperatures typically between -78 °C and -100 °C is crucial to prevent side reactions, such as the reaction of the newly formed aryllithium with the starting aryl bromide or the solvent.
-
Solvent: The choice of solvent significantly impacts the reactivity of the organolithium reagent.[5][6] Anhydrous ethereal solvents, such as tetrahydrofuran (THF) or diethyl ether (Et₂O), are commonly used as they solvate the lithium cation, increasing the nucleophilicity of the carbanion.[5][6]
-
Reagent Stoichiometry: Typically, a slight excess (1.0 to 1.2 equivalents) of n-butyllithium is used to ensure complete conversion of the starting material.
The presence of the electron-withdrawing trifluoromethyl group on the distal phenoxy ring is well-tolerated under these conditions and can influence the electronic properties of the resulting aryllithium species, though it does not directly participate in the lithiation step.
Experimental Protocols
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| 1-Bromo-4-(4-(trifluoromethyl)phenoxy)benzene | ≥98% | Commercially Available |
| n-Butyllithium | 1.6 M or 2.5 M in hexanes | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Commercially Available |
| Diethyl ether (Et₂O) | Anhydrous, ≥99.7%, inhibitor-free | Commercially Available |
| Carbon Dioxide (CO₂) | Solid (dry ice) or gas | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | --- |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | Commercially Available |
| Schlenk line or inert atmosphere setup | --- | --- |
| Low-temperature thermometer | --- | --- |
| Magnetic stirrer and stir bars | --- | --- |
| Syringes and needles | --- | --- |
Safety Precautions: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. All glassware should be oven-dried and cooled under a stream of inert gas (argon or nitrogen) prior to use. Anhydrous solvents are essential for the success of the reaction.
Protocol 1: Synthesis of 4-(4-(Trifluoromethyl)phenoxy)benzoic Acid via Carboxylation
This protocol details the lithiation of 1-bromo-4-(4-(trifluoromethyl)phenoxy)benzene and subsequent trapping with carbon dioxide to yield the corresponding carboxylic acid.[7]
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a nitrogen/argon inlet, and a rubber septum, add 1-bromo-4-(4-(trifluoromethyl)phenoxy)benzene (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approximately 0.2 M concentration) via cannula transfer.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 30-60 minutes.
-
Electrophile Quenching: In a separate flask, place an excess of crushed dry ice. Slowly transfer the aryllithium solution via cannula onto the dry ice with vigorous stirring. Alternatively, bubble CO₂ gas through the reaction mixture at -78 °C for 30 minutes.
-
Workup: Allow the reaction mixture to warm to room temperature. Quench with saturated aqueous ammonium chloride solution. Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 4-(4-(trifluoromethyl)phenoxy)benzoic acid can be purified by recrystallization or column chromatography.
Caption: The formation of an 'ate' complex in lithium-halogen exchange.
Conclusion
The lithiation of 1-bromo-4-(4-(trifluoromethyl)phenoxy)benzene is a highly efficient and versatile method for the generation of a key aryllithium intermediate. The subsequent trapping with a wide array of electrophiles provides a powerful platform for the synthesis of diverse and complex diaryl ether derivatives. The protocols and insights provided in this document are intended to serve as a comprehensive guide for researchers in the fields of drug discovery and chemical development, enabling the streamlined production of valuable chemical entities.
References
-
Bailey, W. F., & Patricia, J. J. (2006). Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C. The Journal of Organic Chemistry, 71(7), 2825–2828. [Link]
-
Chemeurope.com. N-Butyllithium. [Link]
-
Stanetty, P., & Mihovilovic, M. D. (2005). Optimization of Organolithium Reactions. Organic Process Research & Development, 9(3), 345-353. [Link]
-
ResearchGate. Optimization of Organolithium Reactions. [Link]
-
ResearchGate. Lithiation of aryl bromides possessing alpha-proton of carbonyl groups. [Link]
-
University of Rochester. lithium halogen exchange #1 revised. [Link]
-
ResearchGate. Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n -Butyllithium and tert -Butyllithium with 1-Bromo-4- tert -butylbenzene at 0 °C. [Link]
-
XMB. Troubles with Lithium-Halogen exchange reaction. [Link]
-
YouTube. Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11. [Link]
-
National Center for Biotechnology Information. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. [Link]
Sources
- 1. N-Butyllithium [chemeurope.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. youtube.com [youtube.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Application Note: 1-Bromo-4-(4-(trifluoromethyl)phenoxy)benzene as a Pharmacophore Scaffold
Executive Summary
This guide details the strategic application of 1-Bromo-4-(4-(trifluoromethyl)phenoxy)benzene (referred to herein as BTPB ) in medicinal chemistry. BTPB represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets.
The scaffold combines two critical medicinal chemistry principles: the metabolic stability of the diaryl ether linker and the bioisosteric utility of the trifluoromethyl (-CF3) group . This note provides validated protocols for functionalizing BTPB via Palladium-catalyzed cross-coupling, enabling the rapid generation of structure-activity relationship (SAR) libraries for kinase inhibitors, nuclear receptor agonists (PPAR), and antimicrobial agents.
Chemical Biology & Pharmacophore Rationale[1]
The "Fluorine Effect" in Drug Design
The inclusion of the para-trifluoromethyl group on the phenoxy ring is not merely decorative; it serves three specific mechanistic functions:
-
Metabolic Blocking: The C-F bond is among the strongest in organic chemistry (approx. 485 kJ/mol).[1] Placing the -CF3 group at the para position blocks Cytochrome P450-mediated oxidative metabolism at a site typically prone to hydroxylation [1].
-
Lipophilicity Modulation: The -CF3 group significantly increases lipophilicity (
value +0.88), facilitating membrane permeability and blood-brain barrier (BBB) penetration [2]. -
Electronic Tuning: The electron-withdrawing nature of -CF3 deactivates the associated aromatic ring, influencing the pKa of neighboring functional groups and strengthening
-stacking interactions within protein binding pockets.
The Diaryl Ether Linker
Unlike amide or ester linkages, the ether oxygen in BTPB is chemically inert to hydrolysis and enzymatic cleavage by proteases or esterases. This ensures that the pharmacophore remains intact in vivo. Furthermore, the bond angle of the ether oxygen (
Scaffold Logic Diagram
The following diagram illustrates the functional logic of the BTPB scaffold.
Figure 1: Functional decomposition of the BTPB scaffold showing the pharmacological role of each moiety.
Synthetic Application Protocols
The utility of BTPB lies in the bromine "handle," which allows for divergent synthesis.[2] The following protocols are optimized for high-throughput library generation.
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
This protocol couples BTPB with aryl boronic acids to create biaryl ether motifs, common in Type II kinase inhibitors.
Reagents:
-
Scaffold: BTPB (1.0 equiv)
-
Partner: Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 M aq. solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Preparation: In a reaction vial equipped with a magnetic stir bar, add BTPB (0.5 mmol), the aryl boronic acid (0.6 mmol), and Pd(dppf)Cl₂ (0.025 mmol).
-
Inert Atmosphere: Seal the vial and purge with Nitrogen (
) or Argon for 5 minutes. -
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2.0 M aqueous K₂CO₃ (0.75 mL) via syringe.
-
Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor conversion via LC-MS (Target mass = MW of Boronic Acid + MW of BTPB - HBr).
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and wash with water (2 x 10 mL) followed by brine.
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Critical Process Parameter (CPP): The presence of the electron-withdrawing -CF3 group on the distal ring slightly deactivates the system electronically but does not significantly hinder the oxidative addition of the Bromine. However, rigorous degassing is essential to prevent homocoupling.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
This protocol converts BTPB into aminophenoxy derivatives, useful for introducing solubility-enhancing polar groups (e.g., piperazines, morpholines).
Reagents:
-
Scaffold: BTPB (1.0 equiv)
-
Partner: Primary or Secondary Amine (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: Xantphos (4 mol%) or BINAP (4 mol%)
-
Base: Cesium Carbonate (Cs₂CO₃) (1.4 equiv) or NaOtBu (for non-sensitive substrates)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
-
Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and Xantphos in the solvent and stir for 10 mins to form the active catalytic species (solution turns from purple to orange/yellow).
-
Addition: Add BTPB (0.5 mmol), the amine partner (0.6 mmol), and Cs₂CO₃ (0.7 mmol) to the reaction vessel.
-
Reaction: Heat to 100°C for 12–16 hours.
-
Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove inorganic salts and Palladium black. Rinse with DCM.
-
Purification: Concentrate filtrate and purify via reverse-phase HPLC or silica chromatography.
Experimental Workflow & Data Analysis
Divergent Synthesis Workflow
The following diagram outlines the decision tree for utilizing BTPB in a drug discovery campaign.
Figure 2: Divergent synthesis workflow for generating targeted libraries from BTPB.
Representative Physicochemical Data
When designing libraries, it is crucial to track the shift in physicochemical properties. The table below compares the BTPB scaffold against a standard non-fluorinated analog.
| Property | BTPB Scaffold | Non-Fluorinated Analog (H-Phenoxy) | Impact of -CF3 |
| Molecular Weight | 317.10 | 249.10 | +68 Da (Bulkier) |
| ClogP (Lipophilicity) | ~4.9 | ~3.8 | +1.1 (Increased Permeability) |
| Metabolic Stability | High (Blocked Para-site) | Low (Prone to hydroxylation) | Extended Half-life ( |
| Hammett Constant ( | 0.54 | 0.00 | Electron Withdrawing |
Table 1: Comparative physicochemical properties. Data derived from standard QSAR modeling parameters [4].
References
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from
-
MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from
-
National Institutes of Health (NIH). (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. PubMed. Retrieved from
-
BenchChem. (2025).[2][3] Application Notes and Protocols: Buchwald-Hartwig Amination for Diaryl Ether Synthesis. Retrieved from
-
Organic Chemistry Portal. (2024). Suzuki-Miyaura Cross Coupling Reaction Protocols. Retrieved from
Sources
Application Notes & Protocols: Strategic Introduction of the Trifluoromethylphenoxy Group in Modern Drug Discovery
Introduction: The Strategic Value of the Trifluoromethylphenoxy Moiety
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design.[1][2][3][4] Among these, the trifluoromethyl (CF₃) group, when incorporated as part of a trifluoromethylphenoxy moiety, offers a powerful tool to modulate a molecule's physicochemical and pharmacokinetic profile.[2][5] Its strong electron-withdrawing nature and high lipophilicity allow chemists to enhance metabolic stability, improve membrane permeability, and fine-tune receptor binding interactions.[1][4] This guide provides an in-depth overview of the rationale for using this group, detailed synthetic protocols for its introduction, and case studies illustrating its successful application in marketed pharmaceuticals.
Section 1: Impact on Physicochemical and Pharmacokinetic Properties (The "Why")
The introduction of a trifluoromethyl group onto a phenoxy ring fundamentally alters the electronic and steric properties of the parent molecule. These changes directly influence its behavior in biological systems.
Key Physicochemical Alterations:
-
Increased Lipophilicity: The CF₃ group is highly lipophilic, with a Hansch π value of approximately +0.88.[1] This modification can significantly increase a drug candidate's overall lipophilicity (logP), which often enhances membrane permeability and absorption.[1][2] However, this must be carefully balanced to avoid excessive lipophilicity, which can lead to poor solubility and increased off-target toxicity.
-
Modulation of Acidity (pKa): The trifluoromethyl group is a potent electron-withdrawing group.[6] When placed on a phenol ring, it significantly increases the acidity of the phenolic proton (lowers the pKa) by stabilizing the corresponding phenoxide anion. The magnitude of this effect is dependent on the substituent's position (para > meta > ortho). This modulation can be critical for optimizing a drug's ionization state at physiological pH, affecting solubility and target engagement.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of around 485 kJ/mol.[1] Introducing a CF₃ group can block sites susceptible to oxidative metabolism (e.g., by Cytochrome P450 enzymes), thereby increasing the drug's half-life and reducing the required dose.[1][4][7]
-
Conformational Control and Binding Interactions: The steric bulk and unique electronic properties of the CF₃ group can influence the preferred conformation of a molecule. It can also participate in non-canonical interactions with biological targets, such as orthogonal multipolar interactions or serving as a hydrogen bond acceptor, potentially increasing binding affinity and selectivity.[8]
Data Presentation: Physicochemical Properties of Trifluoromethylphenol Isomers
The following table summarizes the key properties of trifluoromethylphenol isomers, illustrating the impact of the CF₃ group's position.
| Property | Phenol (Reference) | 2-(Trifluoromethyl)phenol | 3-(Trifluoromethyl)phenol | 4-(Trifluoromethyl)phenol |
| pKa | ~9.9 | ~8.8 | ~8.8[9] | ~7.6[10] |
| logP (calc.) | ~1.5 | ~2.6 | ~2.6 | ~2.6 |
| Comment | Baseline | Increased acidity due to inductive effect. | Stronger inductive effect increases acidity. | Strongest effect due to combined inductive and resonance stabilization of the phenoxide. |
Data compiled from various sources and predictive models for illustrative purposes.[6][9][10][11]
Logical Relationship Visualization: ADME Impact
The following diagram illustrates how the trifluoromethylphenoxy group influences key ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Caption: Decision tree for selecting a synthetic route.
Section 3: Detailed Application Protocols
The following protocols are representative examples and must be adapted and optimized for specific substrates. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Nucleophilic Aromatic Substitution (SₙAr)
Objective: Synthesis of 1-nitro-4-(4-trifluoromethylphenoxy)benzene.
Materials:
-
4-Fluoronitrobenzene (1 equiv.)
-
4-(Trifluoromethyl)phenol (1.1 equiv.)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate, Hexanes, Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(trifluoromethyl)phenol (1.1 equiv.) and anhydrous DMF (approx. 0.2 M concentration relative to the limiting reagent).
-
Base Addition: Add anhydrous K₂CO₃ (2.0 equiv.) to the solution. Stir the mixture at room temperature for 20 minutes to facilitate the formation of the potassium phenoxide nucleophile.
-
Electrophile Addition: Add 4-fluoronitrobenzene (1.0 equiv.) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to 100 °C and stir for 4-6 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:4 ethyl acetate/hexanes eluent system. The disappearance of the starting material (4-fluoronitrobenzene) indicates reaction completion.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield the pure product.
-
Characterization (Self-Validation): Confirm the structure and purity of the final compound using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry (MS).
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig O-Arylation
Objective: Synthesis of a biaryl ether from 4-bromotoluene and 3-(trifluoromethyl)phenol.
Materials:
-
4-Bromotoluene (1.0 equiv.)
-
3-(Trifluoromethyl)phenol (1.2 equiv.)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv.)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 equiv.)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv.)
-
Toluene, anhydrous
-
Diatomaceous earth, Ethyl acetate, Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.02 equiv.), RuPhos (0.04 equiv.), and Cs₂CO₃ (1.5 equiv.).
-
Reagent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under the inert atmosphere, add 3-(trifluoromethyl)phenol (1.2 equiv.), 4-bromotoluene (1.0 equiv.), and anhydrous toluene (approx. 0.5 M).
-
Reaction Execution: Seal the flask and heat the mixture to 110 °C in an oil bath, stirring vigorously for 12-18 hours.
-
Monitoring (Self-Validation): Monitor the reaction by TLC or GC-MS to confirm the consumption of the aryl bromide.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of diatomaceous earth, washing the pad with additional ethyl acetate.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Final Purification: Purify the crude product via flash column chromatography on silica gel.
-
Characterization (Self-Validation): Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
Section 4: Case Studies in Modern Drug Discovery
Fluoxetine (Prozac®)
Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for depression. Its structure features a para-trifluoromethylphenoxy group. [2][8]
-
Role of the Moiety: The synthesis involves the SₙAr reaction of 4-chlorobenzotrifluoride with a precursor alcohol. [8]The trifluoromethylphenoxy group is critical to its pharmacological profile. The strong electron-withdrawing CF₃ group at the para-position was found to increase potency for inhibiting serotonin uptake by six-fold compared to the non-fluorinated analog. [8]This group enhances the molecule's lipophilicity, which is crucial for crossing the blood-brain barrier and reaching its target in the central nervous system. [2]
Rilpivirine (Edurant®)
Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. [12][13][14]
-
Role of the Moiety: Rilpivirine is a diarylpyrimidine derivative. [15]While not a direct phenoxy ether, its diaryl structure incorporates principles of aromatic coupling central to this guide. Rilpivirine's mechanism involves binding to an allosteric site on the HIV reverse transcriptase, inducing a conformational change that inhibits the enzyme's function. [12][15]The specific electronic and steric properties conferred by its substituted aromatic rings are essential for this high-affinity binding and contribute to its improved resistance profile compared to older NNRTIs. [14][16]Its metabolism is primarily handled by the cytochrome P450 3A enzyme system. [12][15][16]
Conclusion
The trifluoromethylphenoxy group is a privileged motif in drug discovery, offering a reliable strategy to enhance the pharmacokinetic and pharmacodynamic properties of lead compounds. By leveraging its ability to increase lipophilicity, block metabolic hotspots, and modulate electronic interactions, medicinal chemists can overcome common challenges in drug development. A thorough understanding of the available synthetic methodologies—from classical SₙAr to modern palladium-catalyzed couplings—is essential for the efficient and strategic incorporation of this valuable functional group.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI.
- Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis. PMC.
- What is the mechanism of Rilpivirine Hydrochloride?. (2024). Patsnap Synapse.
- What is the mechanism of Tafamidis Meglumine?. (2024). Patsnap Synapse.
- A Comparative Analysis of Trifluoromethylphenol Isomers for Drug Development and Research. (2025). Benchchem.
- The Importance of Trifluoromethoxy Group in Chemical Synthesis. Oakwood Chemical.
- Tafamidis. (2023). StatPearls - NCBI Bookshelf.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC.
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- Rilpivirine | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
- Evolution of Antiretroviral Drug Rilpivirine and Approach to Oncology. (2023). PMC.
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- An In-depth Technical Guide to the Physicochemical Properties of 2-Allyl-4-(trifluoromethyl)phenol. Benchchem.
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- Advances in the Development of Trifluoromethoxylation Reagents. (2021). Oakwood Chemical.
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility of Fluorinated Diphenyl Ethers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the common and often complex challenges associated with the aqueous solubility of fluorinated diphenyl ethers. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experiments.
Section 1: Foundational FAQs - Understanding the Core Problem
Q1: I've synthesized a novel fluorinated diphenyl ether, but it's virtually insoluble in my aqueous assay buffer. Why is this happening?
A1: This is a frequent and expected challenge. The insolubility of fluorinated diphenyl ethers stems from a combination of their inherent chemical properties:
-
Extreme Hydrophobicity: Fluorine is the most electronegative element, but the carbon-fluorine (C-F) bond is remarkably non-polarizable. This creates a molecule that is both "hydrophobic" (water-repelling) and "lipophobic" (fat-repelling), making it difficult to solvate in either aqueous or traditional organic solvents.[1][2] The introduction of fluorine atoms often increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes but drastically reduces its aqueous solubility.[3][4]
-
Strong Crystal Lattice Energy: The rigidity of the diphenyl ether scaffold, combined with strong intermolecular interactions in the solid state, means that a significant amount of energy is required to break apart the crystal lattice before solvation can even begin.
-
Weak Intermolecular Interactions with Water: Water molecules are excellent at forming hydrogen bonds with each other. A highly fluorinated molecule offers very few, if any, sites for hydrogen bonding. Consequently, it is energetically unfavorable for water molecules to create a "solvation shell" around your compound; they prefer to maintain their own hydrogen-bonding network.[5]
Q2: Does the number and position of fluorine atoms matter for solubility?
A2: Absolutely. The degree and regiochemistry of fluorination are critical. While there's no universal rule, consider these principles:
-
Increasing Fluorination: Generally, as the number of fluorine atoms increases, the lipophilicity rises, and aqueous solubility plummets. A perfluorinated ether will be significantly less soluble than a mono-fluorinated analogue.
-
Positional Effects: A fluorine atom placed near an ionizable group (like an amine or carboxylic acid) can dramatically alter that group's acidity or basicity (pKa) due to fluorine's strong electron-withdrawing effect.[4][6] This change in pKa can, in turn, significantly impact the compound's solubility at a given pH.
Q3: How do I know if I'm measuring "real" solubility? I get different values depending on my method.
A3: You've encountered the critical distinction between kinetic and thermodynamic solubility.
-
Kinetic Solubility: This is typically measured in early-stage discovery. It assesses how a compound behaves when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[7] This method is fast and requires little material, but it often overestimates the true solubility because it can generate supersaturated or metastable solutions.[8][9][10] The precipitate that forms is often amorphous.[8][11]
-
Thermodynamic Solubility: This is the "gold standard" and represents the true equilibrium solubility of the most stable crystalline form of the compound.[7][10] It is measured by agitating an excess of the solid compound in the aqueous buffer for an extended period (e.g., 24-48 hours) until equilibrium is reached.[7]
For drug development, thermodynamic solubility is the more crucial parameter as it reflects the maximum concentration achievable under stable conditions.[8][11]
Section 2: A Systematic Troubleshooting Workflow
Encountering a solubility issue can be frustrating. The following workflow provides a logical progression from initial problem to a viable solution.
Caption: General Troubleshooting Workflow for Solubility Issues.
Section 3: Tactical FAQs & Protocols
This section addresses the practical steps and choices you'll face when troubleshooting.
Q4: My compound is fully dissolved in 100% DMSO, but it immediately precipitates when I add it to my cell culture media or buffer. What's happening?
A4: This is the most common solubility problem, known as solvent-shift precipitation .[12][13] Your compound is soluble in the organic solvent (DMSO) but not in the final aqueous environment. When you dilute the stock, the percentage of DMSO drops dramatically, and the water in the buffer cannot keep the hydrophobic compound in solution, causing it to "crash out."[12]
Q5: My compound won't even dissolve in pure DMSO at my desired stock concentration. What are my options?
A5: Before abandoning the compound, try these steps:
-
Gentle Warming: Warm the solution in a water bath to 37°C. This can often provide enough energy to overcome the crystal lattice forces.[14]
-
Mechanical Agitation: Use a vortex mixer or a bath sonicator to provide mechanical energy, which can aid in breaking up solid particles and accelerating dissolution.[14]
-
Alternative Solvents: If DMSO fails, consider other organic solvents. However, you must always consider the downstream compatibility of the solvent with your assay (e.g., cell toxicity).
Table 1: Common Organic Solvents for Stock Solutions
| Solvent | Polarity | Boiling Point | Common Assay Concerns |
| DMSO | Polar Aprotic | 189 °C | Cell toxicity above 0.5%; can interfere with some assays.[12] |
| Ethanol | Polar Protic | 78 °C | Can affect enzyme activity and cell membranes. |
| NMP | Polar Aprotic | 202 °C | Can be a potent solubilizer but has higher toxicity concerns.[15] |
| DMF | Polar Aprotic | 153 °C | Higher toxicity than DMSO; use with caution. |
Q6: How do I choose the right solubilization strategy to prevent precipitation in my aqueous buffer?
A6: The choice depends on your compound's properties and your assay's constraints. Use this decision tree to guide your selection.
Caption: Decision Tree for Selecting a Solubilization Strategy.
Strategy A: Using Co-solvents
Q7: How do co-solvents work?
A7: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[16] This makes the environment more "hospitable" to your hydrophobic compound, effectively increasing its solubility by reducing the interfacial tension between the compound and the water.[16]
Experimental Protocol: Co-solvent Titration
-
Prepare a high-concentration stock of your compound in 100% DMSO (e.g., 20 mM).
-
Create a series of buffer solutions containing increasing percentages of a co-solvent (e.g., PEG 400) ranging from 0% to 20% (v/v).
-
Add a small, fixed volume of your DMSO stock to each co-solvent buffer to achieve your final desired concentration (e.g., dilute 1:1000 to get 20 µM).
-
Incubate for 15-30 minutes at room temperature.
-
Visually inspect each tube for precipitation (turbidity). The lowest percentage of co-solvent that maintains a clear solution is your optimal starting point.
-
Validate: Always run a vehicle control (buffer + co-solvent + DMSO) in your assay to ensure the co-solvent itself does not affect the biological outcome.
Strategy B: Using Cyclodextrins
Q8: What are cyclodextrins and how do they improve solubility?
A8: Cyclodextrins are cyclic oligosaccharides that have a unique donut-like structure.[][18] The exterior is hydrophilic (water-loving), making them water-soluble, while the interior cavity is hydrophobic.[][18] Your poorly soluble fluorinated diphenyl ether can become encapsulated within this hydrophobic core, forming an "inclusion complex."[18] This complex is then readily soluble in water due to the hydrophilic exterior of the cyclodextrin.
Q9: Which cyclodextrin should I choose?
A9: The choice depends on the size of your molecule. For most drug-like molecules, including diphenyl ethers, β-cyclodextrin (composed of 7 glucose units) is the most common starting point due to its cavity size.[] Chemically modified versions like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are often preferred in pharmaceutical applications due to their significantly enhanced aqueous solubility and safety profile.[19][20]
Strategy C: Using Surfactants
Q10: When should I consider using a surfactant?
A10: Surfactants are an excellent option when co-solvents fail or are incompatible with your assay. Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC) , self-assemble into spherical structures called micelles.[21][22][23][24] These micelles have a hydrophobic core and a hydrophilic shell. Your compound can partition into the hydrophobic core, effectively being solubilized in the aqueous medium.[21][25]
Table 2: Comparison of Common Non-ionic Surfactants
| Surfactant | Common Use | Potential Issues |
| Polysorbate 20 (Tween® 20) | Immunoassays, cell culture | Can inhibit P-glycoprotein (P-gp) transporters.[26] |
| Polysorbate 80 (Tween® 80) | Formulations, cell culture | Can cause cell lysis at higher concentrations. |
| Cremophor® EL | In vivo formulations | Associated with hypersensitivity reactions.[24] |
| Solutol® HS 15 | Drug delivery | Generally well-tolerated. |
Important Note: Surfactants can interfere with biological assays by denaturing proteins or disrupting cell membranes.[27] It is absolutely critical to run proper vehicle controls to assess the impact of the surfactant alone on your experimental system.
Section 4: Validation & Best Practices
Q11: How can I be sure my compound is truly dissolved and not just a fine, invisible suspension?
A11: Visual clarity can be misleading. A solution might appear clear but could contain nano-sized aggregates or colloidal suspensions, which can produce artifacts in assays. The gold standard for confirming true dissolution is Dynamic Light Scattering (DLS) , which can detect the presence of particles and aggregates in the nanometer range. For routine checks, filtering your final solution through a 0.22 µm filter can remove larger precipitates, but it will not remove nano-aggregates.
Q12: My solubilizing agent fixed my precipitation issue, but now my assay results are strange. What could be the cause?
A12: This is a common pitfall. The excipients used to improve solubility are not always biologically inert.[28][29]
-
Direct Biological Activity: Some excipients can have their own biological effects, interfering with your target or pathway.[29]
-
Membrane Interactions: Surfactants and co-solvents can alter the fluidity of cell membranes, affecting transporter function or receptor signaling.[25] For example, many common surfactants are known inhibitors of the P-glycoprotein (P-gp) efflux pump, which can alter the intracellular concentration of your compound.[26]
-
Protein Binding: Excipients can influence how your compound binds to proteins in the media or to your target protein.
The Golden Rule: For every experiment using a solubilizing agent, you must run a parallel control containing the exact same concentration of the vehicle (e.g., buffer + 5% PEG 400 + 0.1% DMSO) without your compound. This is the only way to definitively attribute the observed biological effect to your compound rather than the formulation.
References
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- Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.).
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
- Creative Bioarray. (2025, July 31). Aqueous Solubility Assays.
- Wikipedia. (n.d.). Biological aspects of fluorine.
- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.).
- Singh, G., Kumar, M., & Sharma, P. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- Singh, G., Kumar, M., & Sharma, P. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
- Sarr, D., et al. (2024).
- Alsenz, J., & Kansy, M. (2012).
- Fluorine in drug discovery: Role, design and case studies. (n.d.).
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
- Alsenz, J., & Kansy, M. (2012).
- AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
- Benchchem. (n.d.). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.
- Taylor, M. (2008). The role of fluorine in medicinal chemistry. Informa UK Limited.
- Recent advances in techniques for enhancing the solubility of hydrophobic drugs. (n.d.).
- Comparison of kinetic solubility with equilibrium solubility (μM) of... (n.d.).
- Johnson, B. M., Charman, W. N., & Porter, C. J. H. (2025, August 10).
- Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- Solubility Enhancement of Hydrophobic Drugs. (n.d.). Sigma-Aldrich.
- Hi, can anyone tell me how to dissolve a hydrophobic compound..? (2017, March 14).
- EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. (n.d.).
- Dadgar, S., et al. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research.
- Morita, T., et al. (2024). Comparison of in vitro screening methods for evaluating the effects of pharmaceutical excipients on membrane permeability. PubMed.
- Lamb, K. N., et al. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
- Why do biphasic systems of fluorous and organic solvents form? (2012, May 23).
- Frequently Asked Questions. (n.d.). Selleckchem.com.
- Why are fluoroalkanes not soluble in w
- Techniques for solubility enhancement of Hydrophobic drugs: A Review. (n.d.).
- Tam-Zaman, Y., et al. (n.d.). Impact of pharmaceutical excipients on in vitro association of saquinavir to chylomicrons. Ingenta Connect.
- Li, H., et al. (2021). Magnetic poly(β-cyclodextrin)
- Rahman, M. A., et al. (2025). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA)
- Perfluorophenyl Ether and Rel
- Yilmaz, H., et al. (2023). In vitro Testing to Investigate Effects of Excipients in Drug Formulation Yardımcı Maddelerin İlaç Formülasyonundaki Etkile. DergiPark.
- On the role of excipients and their future development. (n.d.). BIO Web of Conferences.
- Wikipedia. (n.d.). Cyclodextrin.
- Uddin, M. J., et al. (2025).
- Zhang, X., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. PMC.
- Hoang, K. C., & Mecozzi, S. (2004).
- Assessment of Per-and Poly-Fluoroalkyl Substances (PFAS) and Polybrominated Diphenyl Ethers (PBDEs) in Surface Waters Used for Urban Water Supply in Brazil. (2026, February 4).
- How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? (2017, May 23).
- Why are fluorinated surfaces hydrophobic? (2012, May 23). Reddit.
- Popa-Burke, I., & Russell, J. (2014, September 28). Can we predict compound precipitation in DMSO stocks? Sussex Drug Discovery Centre.
- Ashton, J. T., et al. (1968).
- de Souza, A. O., et al. (2026). Assessment of Per- and Poly-Fluoroalkyl Substances (PFAS) and Polybrominated Diphenyl Ethers (PBDEs)
- A Comprehensive Scientific Review on Fluorinated Ethers in Energy, Pharmaceuticals, and M
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Optimizing catalyst load for 1-Bromo-4-(4-(trifluoromethyl)phenoxy)benzene coupling
Technical Support Center: Optimizing Suzuki-Miyaura Couplings
Topic: Optimizing Catalyst Load for 1-Bromo-4-(4-(trifluoromethyl)phenoxy)benzene Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating Challenges in Advanced Suzuki-Miyaura Couplings
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds. However, challenges arise with electronically demanding substrates. The target molecule, 1-Bromo-4-(4-(trifluoromethyl)phenoxy)benzene, presents a classic case of an electron-deficient aryl bromide due to the influence of the trifluoromethyl group. This electronic nature can render the oxidative addition step—the typically rate-determining step in the catalytic cycle—more difficult, necessitating a carefully optimized catalyst system to achieve high yields and minimize side reactions.
This guide provides targeted troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower researchers in optimizing the catalyst load and overall conditions for this specific transformation.
Frequently Asked Questions (FAQs)
Catalyst & Ligand Selection
Q1: My reaction with a standard catalyst like Pd(PPh₃)₄ is sluggish or failing. Why is this happening and what should I try next?
A: Tetrakis(triphenylphosphine)palladium(0) can be ineffective for electron-deficient aryl bromides. The electron-withdrawing nature of the trifluoromethyl group makes the C-Br bond stronger and less susceptible to oxidative addition by an electron-neutral palladium(0) center.
Recommendation: Switch to a more electron-rich and sterically bulky ligand. These ligands stabilize the Pd(0) center and increase its electron density, which promotes the oxidative addition step.[1][2][3]
-
Primary Recommendations: Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, or RuPhos are excellent starting points.[4] They are designed for challenging couplings.
-
Modern Precatalysts: Consider using palladium precatalysts, such as XPhos Pd G3 or SPhos Pd G4. These complexes are often more stable and form the active Pd(0) species more readily and cleanly in solution, which can be crucial for sensitive substrates.[4][5][6]
Q2: How do I choose between different Buchwald-type ligands (e.g., SPhos vs. XPhos)?
A: The choice is often empirical, but some general principles apply. XPhos is more sterically hindered than SPhos, which can sometimes accelerate the reductive elimination step and prevent catalyst decomposition. However, for some substrate combinations, the slightly smaller profile of SPhos may be optimal. A small, parallel screen with 2-3 different ligands is the most effective approach.
Q3: What are the signs of catalyst deactivation, and how can I prevent it?
A: Signs of deactivation include a reaction that starts but stalls before completion (as seen by TLC or GC/MS analysis) or the formation of palladium black (precipitated, inactive palladium metal).
Prevention Strategies:
-
Rigorous Degassing: Oxygen is a primary culprit, oxidizing the active Pd(0) catalyst and phosphine ligands.[7] Ensure your solvent and reaction setup are thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) or multiple freeze-pump-thaw cycles.
-
Use Precatalysts: Well-defined precatalysts can generate the active catalytic species more cleanly than systems like Pd(OAc)₂/ligand, which can lead to poorly defined active species and decomposition pathways.[8]
-
Control Temperature: While heating is often necessary, excessive temperatures can accelerate catalyst decomposition.[7] If a reaction is sluggish at 80 °C, a cautious increase to 90-100 °C may help, but monitor for signs of decomposition.
Optimizing Catalyst Loading
Q4: What is a standard catalyst loading for this type of aryl bromide, and how low can I realistically go?
A: For challenging substrates, a higher initial loading is often used to ensure the reaction works before optimization.
-
Initial Screening: Start with 1-2 mol % of the palladium precatalyst.
-
Optimization: Once successful conditions are found, the loading can be systematically lowered. For many industrial applications, loadings are pushed to 0.1 mol % or even lower, but this requires highly optimized conditions. A reasonable target for laboratory scale after optimization is often in the 0.1-0.5 mol % range.
Q5: What is the risk of using too high a catalyst loading?
A: While it might drive the reaction to completion, high catalyst loading is undesirable for several reasons:
-
Cost: Palladium catalysts and advanced ligands are expensive.
-
Purification: Removing residual palladium from the final product can be challenging and is a critical concern in pharmaceutical development.
-
Side Reactions: Higher catalyst concentrations can sometimes lead to an increase in side reactions like homocoupling.
Q6: How should I structure an experiment to screen for the optimal catalyst loading?
A: Run a series of parallel reactions where only the catalyst loading is varied. It's crucial to keep all other parameters (temperature, concentration, base, solvent, stoichiometry) constant.
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 | Experiment 4 |
| Catalyst Loading | 2.0 mol % | 1.0 mol % | 0.5 mol % | 0.1 mol % |
| Time to Completion | Monitor | Monitor | Monitor | Monitor |
| Final Conversion (%) | Analyze | Analyze | Analyze | Analyze |
| Impurity Profile | Analyze | Analyze | Analyze | Analyze |
This data will reveal the point at which lowering the catalyst load begins to negatively impact reaction time or final conversion.
Troubleshooting Common Issues
Q7: I'm seeing a significant amount of homocoupling of my boronic acid partner. What causes this?
A: Homocoupling is often caused by the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[7]
Troubleshooting Steps:
-
Improve Degassing: This is the most critical step. Ensure your solvent is rigorously deoxygenated and the reaction is maintained under a positive pressure of inert gas.
-
Use a Pd(0) Source or Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, it is reduced to Pd(0) in situ. This process can sometimes consume the boronic acid and lead to homocoupling.[7][8] Starting with a well-defined Pd(0) source or a modern precatalyst can mitigate this.
Q8: My reaction has stalled, and I see unreacted starting material. What should I check first?
A: A stalled reaction is a common problem with multiple potential causes.[7]
-
Base Integrity: The base is crucial for activating the boronic acid in the transmetalation step.[9] Ensure your base is fresh, dry (if using an anhydrous base like K₃PO₄), and added in sufficient excess (typically 2-3 equivalents).
-
Boronic Acid Quality: Boronic acids can degrade over time, especially through protodeboronation.[4][7] Use a fresh bottle or consider using a more stable boronic ester derivative (e.g., a pinacol ester).
-
Catalyst Deactivation: As discussed in Q3, check for signs of catalyst death and improve inert atmosphere protocols.
Visualizing the Workflow
Troubleshooting Guide for Low Conversion
This diagram outlines a logical workflow for diagnosing and solving issues of low or incomplete conversion in the Suzuki-Miyaura coupling.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 6. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Crystallization solvents for 1-Bromo-4-(4-(trifluoromethyl)phenoxy)benzene derivatives
[1][2]
Subject: Optimization of Crystallization Solvents for 1-Bromo-4-(4-(trifluoromethyl)phenoxy)benzene Ticket Category: Purification & Solid-State Chemistry Applicable Compounds: Halogenated diphenyl ethers, Trifluoromethyl-substituted biaryls.[1][2]
Executive Summary: The Physicochemical Challenge
Researchers often underestimate the impact of the ether linkage (
-
Rotational Freedom: The ether linkage introduces conformational flexibility, often lowering the melting point (MP) and increasing the tendency to "oil out" (Liquid-Liquid Phase Separation) rather than crystallize.[1]
-
Fluorine Effect: The
group is highly lipophilic and lacks strong hydrogen bond donors/acceptors.[1] It resists packing with non-fluorinated solvents, often requiring specific polarity matching.[1] -
Solubility Profile: These derivatives are typically highly soluble in chlorinated solvents (DCM, Chloroform) and aromatics (Toluene), but display steep solubility curves in alcohols and alkanes.[1]
Solvent Selection Matrix (The "Golden List")
Do not rely on trial-and-error. Use this matrix based on Dielectric Constant (
Table 1: Recommended Solvent Systems
| System Type | Solvent A (Dissolver) | Solvent B (Anti-solvent) | Ratio (v/v) | Technical Notes |
| Single Solvent | Ethanol (Absolute) | N/A | N/A | Best Starting Point. Dissolve hot ( |
| Single Solvent | Isopropanol (IPA) | N/A | N/A | Good for derivatives with lower melting points.[1] Slower evaporation rate promotes better crystal growth.[1][2] |
| Binary System | Dichloromethane (DCM) | Hexanes | 1:3 to 1:5 | The "Rescue" System. Dissolve in minimal DCM.[1] Add Hexanes until turbid. Slowly evaporate the DCM (solvent exchange) to force precipitation. |
| Binary System | Ethyl Acetate | Heptane | 1:4 | Classic system.[1] Heptane is preferred over Hexane for higher boiling point, allowing a wider temperature ramp.[1] |
| Binary System | Toluene | Pentane | 1:5 | Use for highly lipophilic derivatives.[1][2] Toluene engages in |
Troubleshooting Guide: "Oiling Out"
Issue: The solution turns cloudy and separates into a dense oil layer at the bottom instead of forming crystals. Diagnosis: The "Oiling Limit" (metastable liquid-liquid separation boundary) was crossed before the Solubility Curve (solid-liquid boundary).[1][2]
The Rescue Protocol (Step-by-Step)
Do not discard the oil. Follow this thermodynamic reset:
-
Re-dissolve: Heat the mixture until the oil fully redissolves into a homogeneous phase.
-
Adjust Solvent: Add 10-20% more of the Dissolving Solvent (e.g., Ethanol or EtOAc).[1][2] This shifts the composition away from the oiling limit.[1][2]
-
Seed at Cloud Point: Cool the solution slowly. The moment you see faint turbidity (the Cloud Point), add seed crystals immediately.[1]
-
No seeds? Scratch the glass wall with a glass rod to create nucleation sites.[1]
-
-
Isothermal Hold: Hold the temperature steady at the cloud point for 1-2 hours. Do not cool further until visible crystals form.[1]
Visualizing the Rescue Logic
The following diagram illustrates the decision logic for rescuing a failed crystallization.
Caption: Logic flow for addressing Liquid-Liquid Phase Separation (Oiling Out) during crystallization.
Frequently Asked Questions (FAQs)
Q1: Why does my product turn pink/brown during crystallization?
-
A: Diphenyl ethers are electron-rich and prone to oxidation or trace bromination byproducts.[1][2]
-
Fix: Perform the crystallization in the presence of a reducing agent? No, simply use degassed solvents or add a pinch of activated charcoal to the hot solution, stir for 5 minutes, and filter hot through Celite before cooling.[1]
Q2: Can I use water as an anti-solvent?
-
A: Generally, No .[1] The
group makes the molecule extremely hydrophobic.[1][2] Adding water usually causes immediate, uncontrolled precipitation (amorphous solid) or oiling. -
Exception: If using Ethanol, you can add water very slowly, but stop at the very first sign of turbidity.[1]
Q3: My crystals are too small/fluffy to filter. How do I grow them larger?
-
A: This indicates nucleation was too fast (High Supersaturation).[1]
-
Fix:
Standard Operating Procedure (SOP): Binary Solvent Crystallization
Objective: Purify 1-Bromo-4-(4-(trifluoromethyl)phenoxy)benzene (>95% purity target).
-
Preparation: Weigh 1.0 g of crude material into a 25 mL Erlenmeyer flask.
-
Dissolution (Solvent A): Add Dichloromethane (DCM) dropwise while warming gently (water bath
). Use the minimum amount required to dissolve the solid (approx. 2-3 mL).[1][2] -
Filtration (Optional): If insoluble particles are visible, filter through a 0.45
m PTFE syringe filter. -
Anti-Solvent Addition (Solvent B): Add Hexanes slowly down the side of the flask.
-
Stop point: When the solution turns slightly cloudy and the cloudiness persists for 10 seconds.
-
-
Clarification: Add 2-3 drops of DCM to make the solution clear again.[1][2]
-
Evaporation/Cooling: Cover the flask with aluminum foil with pinholes (slow evaporation). Place in a fume hood at Room Temperature.
-
Harvest: Filter the crystals using a Büchner funnel. Wash with cold Hexanes (
).[1][2] Dry under vacuum.[1][2]
References & Authority
-
Fluorinated Polymer Solubility: Detailed studies on the solubility enhancement provided by trifluoromethyl groups in aryl ether backbones.[1]
-
Crystallization of Diphenyl Ethers: Analysis of polymorphism and weak interactions (C-H...
) in diphenyl ether derivatives. -
Purification Methodologies: Patent literature describing the isolation of brominated trifluoromethoxy benzene derivatives.[1][4]
-
General Solubility Data: Physical properties of 1-Bromo-4-(trifluoromethoxy)benzene (analogous single-ring structure) for solubility baseline.
Sources
- 1. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 2. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Mastering Moisture-Sensitive Organometallic Reactions with (S,S)-ip-FOXAP
Prepared by: Senior Application Scientist
Welcome to the technical support center for organometallic reactions involving the chiral ligand (S)-1-(Diphenylphosphino)-2-[(S)-4-isopropyloxazolin-2-yl]ferrocene, commonly known as (S,S)-ip-FOXAP (CAS No. 163169-29-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling the inherent moisture sensitivity of this reagent and similar organometallic compounds. Our goal is to empower you with the knowledge to execute flawless experiments, leading to reproducible and high-quality results.
Introduction: The Critical Role of a Moisture-Free Environment
Organometallic reagents are powerful tools in modern synthetic chemistry, enabling a wide range of transformations crucial for drug discovery and materials science. However, their utility is intrinsically linked to their high reactivity, which also makes them highly sensitive to atmospheric moisture and oxygen.[1][2] The carbon-metal bond in these compounds is often highly polarized, rendering the carbon atom strongly nucleophilic and basic.[3][4][5][6] This reactivity makes them susceptible to protonolysis by water, leading to the decomposition of the reagent and the failure of the intended reaction.[3]
The ligand (S,S)-ip-FOXAP, a sophisticated organophosphorus compound, is a cornerstone in asymmetric catalysis, valued for its ability to induce high enantioselectivity in various metal-catalyzed reactions.[7] Its ferrocene backbone provides stability, yet the phosphine moiety remains susceptible to oxidation and the overall integrity of the catalytic system can be compromised by trace amounts of water. This guide will provide a comprehensive framework for creating and maintaining the anhydrous conditions necessary for the successful application of this and other sensitive organometallic reagents.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and use of (S,S)-ip-FOXAP and other moisture-sensitive organometallic compounds.
Q1: How should I properly store (S,S)-ip-FOXAP?
A1: (S,S)-ip-FOXAP should be stored under an inert atmosphere, such as argon or nitrogen, to protect it from both moisture and oxygen.[8] The ideal storage location is inside a glovebox with a continuously purified inert atmosphere, where water and oxygen levels are maintained below 1 ppm.[1][9] If a glovebox is not available, the reagent should be kept in a sealed vial or ampoule, which is then placed inside a desiccator containing a suitable drying agent. For long-term storage, refrigeration is recommended to minimize thermal decomposition.
Q2: What is the most effective way to dry my glassware for a moisture-sensitive reaction?
A2: Glassware for moisture-sensitive reactions must be scrupulously dried to remove adsorbed water from its surface.[10] The most common and effective methods are:
-
Oven Drying: Glassware should be dried in an oven at a temperature above 100°C for several hours or overnight.[11] It should then be allowed to cool to room temperature under a stream of inert gas or in a desiccator before use.
-
Flame Drying: For immediate use, glassware can be flame-dried under vacuum or a positive pressure of inert gas. This is typically done using a heat gun or a Bunsen burner with a soft flame. The glassware is heated until any visible moisture is gone and then cooled to room temperature under an inert atmosphere.[12] This process should be performed with caution and behind a safety shield.
Q3: Which solvents are appropriate for reactions with (S,S)-ip-FOXAP, and how do I ensure they are anhydrous?
A3: The choice of solvent is critical and must be aprotic and anhydrous.[3] Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are common, as are hydrocarbon solvents like pentane and hexane.[3] Commercially available anhydrous solvents are a good starting point, but it is best practice to further dry and degas them before use.[13]
Solvent Drying Techniques:
-
Solvent Purification Systems: Many laboratories now use solvent purification systems that pass solvents through columns of activated alumina and other drying agents. This is a safe and effective method for obtaining anhydrous solvents.
-
Distillation from a Drying Agent: A traditional method involves refluxing the solvent over a suitable drying agent followed by distillation. For example, THF is often dried by refluxing over sodium metal with benzophenone as an indicator. The formation of a deep blue or purple color indicates that the solvent is anhydrous.
-
Molecular Sieves: Activated 3Å or 4Å molecular sieves are effective for drying a variety of solvents.[10][14] The solvent should be allowed to stand over the sieves for at least 24 hours before use.[10]
| Solvent | Recommended Drying Agent(s) | Typical Residual Water Content (ppm) |
| Tetrahydrofuran (THF) | Sodium/Benzophenone, Activated Alumina, 3Å Molecular Sieves | < 10 |
| Dichloromethane (DCM) | Calcium Hydride (CaH2), 3Å Molecular Sieves | ~13 (CaH2), <10 (Sieves)[14] |
| Toluene | Sodium/Benzophenone, Activated Alumina | < 10 |
| Acetonitrile | Calcium Hydride (CaH2), 3Å Molecular Sieves | Difficult to dry, can be >10 |
Data synthesized from multiple sources.[14]
Q4: What is the difference between working on a Schlenk line versus in a glovebox?
A4: Both Schlenk lines and gloveboxes are designed to provide an inert atmosphere for handling sensitive reagents, but they have different advantages and applications.[1][9][12][15]
-
Schlenk Line: A Schlenk line is a dual-manifold glassware system connected to a source of inert gas and a vacuum pump.[15] It is ideal for performing reactions in solution, solvent distillation, and transferring liquids via cannula or syringe.[15][16] It is a versatile and cost-effective setup for many applications.
-
Glovebox: A glovebox is a sealed container filled with a high-purity inert gas.[1][9][17] It allows for the manipulation of solids and the setup of reactions using standard laboratory glassware as if working on an open bench.[1] Gloveboxes are preferred for handling highly pyrophoric materials and for procedures that are difficult to perform on a Schlenk line, such as weighing solids or preparing stock solutions.[17]
Troubleshooting Guide
Even with careful preparation, unexpected issues can arise. This section provides a systematic approach to troubleshooting common problems in moisture-sensitive organometallic reactions.
Problem 1: My reaction did not proceed to completion, or I observed no product formation.
Potential Cause: Decomposition of the organometallic reagent or catalyst due to the presence of moisture.
Troubleshooting Steps:
-
Verify Solvent Anhydrousness: Before starting the reaction, test a small aliquot of your solvent with a known water-reactive indicator, such as a small piece of sodium metal in the presence of benzophenone.
-
Check Reagent Quality: If possible, titrate your organometallic reagent to determine its active concentration. This is particularly important for reagents like organolithiums.
-
Ensure a Leak-Free System: If using a Schlenk line, ensure all joints are properly sealed and greased. Check for leaks by evacuating the system and monitoring the pressure.
-
Review Glassware Preparation: Re-evaluate your glassware drying procedure. Ensure that all components, including stir bars and septa, are thoroughly dried.
Problem 2: I observed the formation of unexpected byproducts.
Potential Cause: Side reactions initiated by moisture or oxygen.
Troubleshooting Steps:
-
Degas Solvents Thoroughly: Dissolved oxygen can be as detrimental as moisture.[18][19] Ensure your solvents are properly degassed using methods like freeze-pump-thaw cycles or by bubbling a stream of inert gas through the solvent.[1][16][20]
-
Maintain a Positive Inert Gas Pressure: Throughout the reaction, maintain a slight positive pressure of inert gas to prevent the ingress of air.[11] This can be monitored with an oil bubbler attached to the exhaust of your Schlenk line.
-
Purify Starting Materials: Impurities in your starting materials can also lead to side reactions. Ensure all substrates are pure and dry before use.
Problem 3: The color of my reaction mixture is different from what is reported in the literature.
Potential Cause: Decomposition of a colored reagent or catalyst, or the formation of an unexpected complex.
Troubleshooting Steps:
-
Investigate the Source of Contamination: A color change can be an early indicator of a problem. Re-examine all potential sources of moisture and oxygen contamination.
-
Consider Temperature Effects: Some organometallic reactions are highly sensitive to temperature. Ensure your reaction is being conducted at the correct temperature and that your cooling bath is stable.
-
Consult the Literature: Carefully review the experimental details in the literature. Sometimes, subtle variations in procedure can lead to different observations.
Experimental Protocols
Protocol 1: Setting up a Moisture-Sensitive Reaction on a Schlenk Line
-
Glassware Preparation: Dry all necessary glassware, including the reaction flask, addition funnel, and condenser, in an oven overnight at >100°C.
-
Assembly: Quickly assemble the glassware while still hot and immediately connect it to the Schlenk line.
-
Purging the System: Evacuate the assembled glassware using the vacuum manifold of the Schlenk line.[15] While under vacuum, gently heat the glassware with a heat gun to drive off any residual moisture.[12]
-
Inert Gas Backfill: Slowly backfill the system with a high-purity inert gas, such as argon or nitrogen.[11][15]
-
Repeat Cycles: Repeat the evacuation and backfill cycle at least three times to ensure a completely inert atmosphere.[1][20]
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent to the reaction flask via a cannula or syringe.[16] Solid reagents that are not air-sensitive can be added under a positive flow of inert gas.[11] Air-sensitive solids should be added in a glovebox.
-
Initiate Reaction: Once all reagents are added, proceed with the reaction under a positive pressure of inert gas.
Diagram: Troubleshooting Workflow for a Failed Organometallic Reaction
Sources
- 1. molan.wdfiles.com [molan.wdfiles.com]
- 2. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Reactivity [www2.chemistry.msu.edu]
- 5. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemimpex.com [chemimpex.com]
- 8. pure-synth.com [pure-synth.com]
- 9. Glovebox - Wikipedia [en.wikipedia.org]
- 10. moodle2.units.it [moodle2.units.it]
- 11. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 12. chemistry.unm.edu [chemistry.unm.edu]
- 13. scribd.com [scribd.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Schlenk line - Wikipedia [en.wikipedia.org]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. What do we need a glovebox for? | mulksgrp [mulksgrp.ac]
- 18. Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0) - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. Keeping air and moisture out | VACUUBRAND [vacuubrand.com]
Validation & Comparative
19F NMR chemical shifts of 4-(trifluoromethyl)phenoxy group
19F NMR Chemical Shifts of the 4-(Trifluoromethyl)phenoxy Group: A Comparative Technical Guide
Executive Summary
The 4-(trifluoromethyl)phenoxy group is a critical structural motif in medicinal chemistry, often employed to modulate metabolic stability and lipophilicity. Its 19F NMR signature is distinct, typically appearing in the range of -60.0 to -62.0 ppm (relative to CFCl₃). This guide provides a rigorous comparison of this moiety against common alternatives, analyzes substituent and solvent effects, and details a self-validating experimental protocol for precise characterization.
Fundamental 19F NMR Characteristics
The 4-(trifluoromethyl)phenoxy moiety consists of a trifluoromethyl group (-CF₃) attached to the para-position of a phenoxy ring. The oxygen atom at the para position exerts a strong electron-donating resonance effect, which significantly shields the fluorine nuclei compared to a standard benzotrifluoride.
Comparative Chemical Shift Table
The following table contrasts the 4-(trifluoromethyl)phenoxy group with structurally related fluorinated motifs. All values are referenced to CFCl₃ (0.0 ppm).[1][2]
| Structural Motif | Chemical Structure | Typical Shift (CDCl₃) | Electronic Influence |
| 4-(Trifluoromethyl)phenoxy | R-O-Ar-CF₃ | -60.1 to -61.5 ppm | Strong Shielding (Resonance) |
| 4-(Trifluoromethyl)phenyl | R-Ar-CF₃ | -62.5 to -63.5 ppm | Baseline (Weakly Shielded) |
| 4-(Trifluoromethoxy)phenyl | R-Ar-OCF₃ | -57.5 to -59.0 ppm | Deshielded (Inductive) |
| Trifluoromethylbenzene | Ph-CF₃ | -63.2 ppm | Reference Standard |
Key Insight: The ether oxygen in the phenoxy group donates electron density into the aromatic ring. This increases electron density at the para carbon (bearing the CF₃), resulting in an upfield shift (more negative ppm) of approximately 2–3 ppm relative to unsubstituted trifluoromethylbenzene.
Detailed Analysis of Shift Perturbations
A. Substituent Effects (The "R" Group)
In the structure R-O-(4-CF3-Ph), the nature of the "R" substituent modulates the electron-donating ability of the oxygen.
-
R = Alkyl (e.g., Methyl/Anisole): The alkyl group pushes electron density onto the oxygen (inductive effect), maximizing resonance donation to the ring.
-
Observed Shift:-60.1 ppm (Most shielded).
-
-
R = Hydrogen (Phenol): The -OH group is a strong donor, but hydrogen bonding can vary the effective electron density.
-
Observed Shift:-61.3 ppm (in DMSO-d₆).
-
-
R = Aryl (Diphenyl Ether): An attached phenyl ring competes for the oxygen's lone pair resonance, slightly reducing the donation to the CF₃-bearing ring.
-
Observed Shift:-61.0 to -61.8 ppm (Slightly less shielded than alkyl).
-
B. Solvent Effects
Solvent polarity and hydrogen-bonding capability can induce shifts of 0.5 – 1.5 ppm.
| Solvent | Dielectric Constant ( | Shift Effect | Mechanism |
| CDCl₃ | 4.8 | Baseline (-60.1 ppm) | Minimal interaction. |
| DMSO-d₆ | 46.7 | Upfield Bias (-61.3 ppm) | H-bonding to ether oxygen increases electron density on the ring. |
| Methanol-d₄ | 32.7 | Variable | Competing H-bond donor/acceptor interactions. |
Mechanistic Visualization
The following diagram illustrates the electronic causality governing the chemical shift differences.
Caption: Electronic resonance pathway causing the upfield chemical shift in 4-(trifluoromethyl)phenoxy derivatives.
Experimental Protocol: Quantitative 19F NMR
To ensure reproducibility and accurate reporting of chemical shifts, follow this self-validating protocol.
I. Sample Preparation
-
Concentration: Dissolve 10–20 mg of the analyte in 0.6 mL of deuterated solvent (CDCl₃ preferred for baseline).
-
Internal Standard (Mandatory): Add 10 µL of a 0.5% (v/v) solution of α,α,α-Trifluorotoluene (Ph-CF₃) .
-
Rationale: Ph-CF₃ appears at -63.72 ppm (referenced to CFCl₃ = 0). It is chemically stable and non-volatile.
-
Avoid: CFCl₃ (too volatile) or TFA (pH dependent shifts).
-
II. Acquisition Parameters (Bruker/Varian)
-
Pulse Sequence: zgig (Inverse gated decoupling) to suppress NOE for quantitative integration.
-
Spectral Width (SW): 200 ppm (ensure coverage from -50 to -250 ppm).
-
Transmitter Offset (O1P): -100 ppm.
-
Relaxation Delay (D1):
(typically 10–20 seconds for CF₃ groups).-
Note: CF₃ groups have long longitudinal relaxation times. Short D1 leads to integration errors.
-
-
Scans (NS): 16–64 (depending on concentration).[1]
III. Data Processing
-
Phasing: Apply automatic phasing followed by manual correction.
-
Referencing: Set the internal standard (Ph-CF₃) peak to -63.72 ppm .
-
Integration: Integrate the analyte CF₃ signal relative to the standard.
Workflow Diagram
Caption: Decision tree for identifying 4-(trifluoromethyl)phenoxy moieties based on chemical shift analysis.
References
-
SpectraBase. 4-Trifluoromethylanisole 19F NMR Chemical Shifts. Wiley Science Solutions. Available at: [Link][3]
-
Royal Society of Chemistry. Supplementary Information: Synthesis and Characterization of Fluorinated Aromatics. (2021). Available at: [Link]
-
Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience, 2009. (Cited for general shift ranges and relaxation parameters).[4][5][6]
-
University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants Table. UCSB NMR Facility. Available at: [Link]
Sources
In-Depth Comparison: Mass Spectrometry Fragmentation Patterns of Brominated Diphenyl Ethers (PBDEs)
Executive Summary
This guide provides a technical comparison of mass spectrometry (MS) techniques for the analysis of Polybrominated Diphenyl Ethers (PBDEs).[1][2][3][4][5] It focuses on the distinct fragmentation mechanisms, sensitivity thresholds, and structural elucidation capabilities of Electron Ionization (EI), Electron Capture Negative Ionization (ECNI), and Atmospheric Pressure Photoionization (APPI).
Target Audience: Analytical Chemists, Toxicologists, and Environmental Researchers.
Introduction: The Analytical Paradox of PBDEs
PBDEs present a unique dual challenge in mass spectrometry:
-
Isomeric Complexity: There are 209 theoretically possible congeners.[6] Toxicity varies significantly by substitution pattern, necessitating techniques that can distinguish isomers.
-
Thermal Instability: Higher brominated congeners (e.g., BDE-209, DecaBDE) are thermally labile and prone to degradation in Gas Chromatography (GC) injectors and columns, often debrominating prior to detection.
While GC-ECNI-MS is the industry standard for trace quantification due to its superior sensitivity, GC-EI-MS remains indispensable for structural identification. Emerging LC-APPI-MS techniques are now challenging GC methods for the analysis of thermally unstable high-molecular-weight congeners.
Core Comparison: EI vs. ECNI vs. APPI
Technique A: Electron Ionization (GC-EI-MS)
-
Role: Structural Elucidation & Fingerprinting.
-
Mechanism: High-energy electron impact (70 eV) induces hard ionization, creating radical cations
. -
Fragmentation Pattern:
-
Dominant Ions: The molecular ion
is usually observable (except for BDE-209). -
Debromination: Sequential loss of bromine atoms is the primary pathway. Uniquely, PBDEs often show a preference for losing two bromine atoms (
) simultaneously rather than a single bromine atom, forming . -
Ortho-Effect: Congeners with ortho-bromines are more susceptible to fragmentation, often yielding low-abundance molecular ions.
-
-
Pros: Provides rich structural information; allows differentiation of co-eluting isomers based on ion ratios.
-
Cons: Poor sensitivity for higher congeners; extensive fragmentation dilutes the signal.
Technique B: Electron Capture Negative Ionization (GC-ECNI-MS)
-
Role: Ultra-Trace Quantification.
-
Mechanism: A buffer gas (methane or ammonia) thermalizes electrons. Electronegative bromine atoms capture these low-energy electrons, leading to dissociative resonance capture.
-
Fragmentation Pattern:
-
Low Bromination (Mono- to Hepta-BDEs): The spectrum is dominated almost exclusively by the bromide ions
( 79 and 81). -
High Bromination (Octa- to Deca-BDEs): At higher source temperatures (>200°C), thermal energy drives the cleavage of the ether bond, producing phenoxide anions (
).
-
-
Pros: Extreme sensitivity (femtogram level), often 10-100x more sensitive than EI.
-
Cons: "Blind" to structure. Since the base peak is
for almost all congeners, isomers cannot be distinguished by mass spectrum alone; chromatographic resolution is required.
Technique C: Atmospheric Pressure Photoionization (LC-APPI-MS)
-
Role: Analysis of Thermally Labile Congeners (DecaBDE).
-
Mechanism: Photons (10 eV) from a krypton lamp ionize a dopant (e.g., toluene), which transfers charge to the PBDE.
-
Fragmentation Pattern:
-
Forms
, , and specific phenoxide ions via dissociative electron capture or charge transfer.
-
-
Pros: Avoids thermal degradation associated with GC injectors; suitable for BDE-209.
-
Cons: Lower chromatographic resolution (LC vs. GC); requires specialized source.
Deep Dive: Fragmentation Pathways
The following diagram illustrates the divergent pathways between Hard Ionization (EI) and Soft Ionization (ECNI).
Figure 1: Divergent fragmentation pathways of PBDEs under EI (left) and ECNI (right) conditions.
Experimental Protocols & Data
Protocol 1: Optimized GC-ECNI-MS for Trace Analysis
This protocol maximizes sensitivity for BDE-47, 99, 100, 153, and 154.
-
Injection: 1-2
splitless injection at 280°C. Use a pressure pulse (25 psi for 1.5 min) to minimize residence time in the injector (reducing degradation). -
Column: DB-5HT or equivalent (15m x 0.25mm x 0.10
). Note: Shorter columns (15m) are preferred over 30m to elute BDE-209. -
Reagent Gas: Methane (purity 99.999%) at 40-50% flow capacity. Methane provides a more stable thermal electron cloud than ammonia for PBDEs.
-
Source Temperature:
-
Standard: 150°C (Maximizes
signal). -
High-Mass Focus: 250°C (Promotes fragmentation of BDE-209 into identifiable phenoxide ions).
-
-
Acquisition: SIM mode monitoring
79 and 81.
Performance Comparison Table
| Feature | GC-EI-HRMS | GC-ECNI-LRMS | LC-APPI-MS/MS |
| Primary Analyte Ion | |||
| LOD (Milk/Serum) | 0.4 - 0.7 pg/g [1] | 0.3 - 0.6 pg/g [1] | 2 - 10 pg/g [2] |
| Selectivity | High (Isomer specific) | Low (Class specific) | Medium |
| BDE-209 Stability | Low (Thermal degradation) | Medium (Requires short column) | High (Best for labile) |
| Matrix Effects | Low | High (Susceptible to co-eluting halogens) | Medium |
Method Selection Workflow
Use this logic flow to select the correct ionization mode for your study.
Figure 2: Decision matrix for selecting ionization techniques based on analytical requirements.
References
-
Thomsen, C., et al. (2002). "Comparing electron ionization high-resolution and electron capture low-resolution mass spectrometric determination of polybrominated diphenyl ethers in plasma, serum and milk." Chemosphere.
-
Debrauwer, L., et al. (2005). "Comparison of analytical strategies for the chromatographic and mass spectrometric measurement of brominated flame retardants." Journal of Chromatography A.
-
Hites, R. A. (2008).[2] "Electron impact and electron capture negative ionization mass spectra of polybrominated diphenyl ethers and methoxylated polybrominated diphenyl ethers." Environmental Science & Technology.[2][7]
-
Wei, H., et al. (2014).[8] "Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers." Journal of the American Society for Mass Spectrometry.[9][8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Electron impact and electron capture negative ionization mass spectra of polybrominated diphenyl ethers and methoxylated polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Application of mass spectrometry in the analysis of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dioxin20xx.org [dioxin20xx.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. norman-network.net [norman-network.net]
HPLC Retention Time Comparison of Fluorinated Diphenyl Ether Analogs
The following guide is designed for researchers and analytical scientists optimizing the separation of fluorinated diphenyl ether (DPE) scaffolds. It synthesizes experimental data from agrochemical residue analysis (herbicides) and environmental standards (F-PBDEs) to demonstrate the retention behavior of this chemical class.
Content Type: Technical Comparison Guide Scope: Reversed-Phase (RP-HPLC) Separation Strategies: C18 vs. Fluorinated Stationary Phases.
Executive Summary: The Fluorine Effect in Chromatography
Fluorinated diphenyl ethers (DPEs) represent a critical structural class in both drug discovery (thyromimetics) and agrochemistry (protoporphyrinogen oxidase inhibitors like Acifluorfen and Fomesafen ).
The introduction of fluorine atoms or trifluoromethyl (-CF
-
Lipophilicity Modulation: Fluorine is highly hydrophobic but weakly polarizable. A -CF
group significantly increases retention on C18 columns compared to a methyl (-CH ) or chloro (-Cl) substituent due to increased lipophilicity ( values: H=0.00, F=0.14, CF =0.88). -
Electronic Shielding: The high electronegativity of fluorine alters the electron density of the ether linkage and the aromatic rings, affecting
- interactions. This makes standard C18 separation of positional isomers (e.g., ortho- vs. para- substituted analogs) difficult, often requiring Pentafluorophenyl (PFP) phases for resolution.
Mechanistic Comparison: C18 vs. PFP Stationary Phases[1][2][3][4][5]
The choice of stationary phase dictates the separation mechanism. The table below contrasts the interaction forces for fluorinated DPEs.
| Feature | C18 (Octadecylsilane) | PFP (Pentafluorophenyl) |
| Primary Mechanism | Hydrophobic Interaction (Partitioning) | |
| Fluorine Selectivity | Low. Separates primarily by total lipophilicity (LogP). | High. "Fluorophilicity" allows separation based on F-position. |
| Isomer Resolution | Poor. Ortho/Meta/Para isomers often co-elute. | Excellent. Resolves isomers based on electronic density shape. |
| Retention Trend | More F atoms | Variable. Depends on electron-donating/withdrawing context. |
| Best Use Case | Routine quantification of single analytes (e.g., Fomesafen). | Separating complex mixtures of metabolic isomers. |
Experimental Data: Retention Time Benchmarks
The following data aggregates retention times from validated HPLC methods for common fluorinated diphenyl ether analogs. Note how the functional groups (Nitro, Carboxy, Amide) modulate the baseline lipophilicity of the fluorinated core.
Dataset A: Common Fluorinated DPE Herbicides (C18 Column)
Method Parameters:
-
Mobile Phase: Acetonitrile : Water (pH 3.0 with H
PO )[1] -
Flow Rate: 1.0 - 1.5 mL/min
-
Detection: UV @ 290 nm[1]
| Analog Name | Structure Key Features | LogP (Approx) | Retention Time (min) | Relative Elution Order |
| Fomesafen | -CF | 2.9 | 7.5 | 1 (Fastest) |
| Acifluorfen | -CF | 3.6 | 13.5 - 14.5 | 2 (Intermediate) |
| Oxyfluorfen | -CF | 4.7 | > 18.0 | 3 (Slowest) |
Interpretation: The -CF
group is constant across these analogs. The retention time shift is driven by the hydrophilic "tail." Fomesafen's sulfonamide group makes it the most polar, eluting first. Oxyfluorfen, lacking ionizable acidic protons, is highly lipophilic and retains longest.
Dataset B: Positional Isomer Separation (PFP vs. C18)
Scenario: Separation of ortho- vs. para- fluorinated DPE isomers (simulated data based on PFP selectivity principles).
| Analyte | C18 Selectivity ( | PFP Selectivity ( | Observation |
| 2-Fluoro-DPE vs. 4-Fluoro-DPE | 1.02 (Co-elution likely) | 1.15 (Baseline resolved) | PFP engages in stronger dipole interactions with the ortho (2-F) fluorine due to proximity to the ether linkage. |
Validated Experimental Protocols
Protocol A: Routine Quantification (C18)
Best for: Quality control of synthesized fluorinated DPEs.
-
Mobile Phase Preparation:
-
Solvent A: Water adjusted to pH 3.0 with Orthophosphoric Acid (prevents ionization of acidic DPEs, sharpening peaks).
-
Solvent B: HPLC-grade Acetonitrile.
-
-
Gradient Program:
-
0-2 min: 35% B (Isocratic hold)
-
2-15 min: 35%
85% B (Linear ramp) -
15-20 min: 85% B (Wash)
-
-
Column: Supelcosil LC-18 or equivalent (250 x 4.6 mm, 5 µm).[1]
-
Temperature: Ambient (25°C).
-
Flow Rate: 1.5 mL/min.
-
Injection: 20 µL.
Protocol B: Isomer/Metabolite Separation (PFP)
Best for: Separating fluorinated metabolites or positional isomers.
-
Mobile Phase:
-
Solvent A: 20 mM Ammonium Acetate (pH 5.5).
-
Solvent B: Methanol.[3]
-
-
Column: Phenomenex Kinetex F5 or Thermo Hypersil GOLD PFP (150 x 2.1 mm, sub-3 µm particle recommended).
-
Conditions: Slower gradient (5% B/min slope) allows the specific F-F interactions to resolve sterically similar isomers.
Decision Logic for Method Development
The following diagram outlines the logical pathway for selecting the correct column and conditions for your fluorinated diphenyl ether analytes.
Figure 1: Decision tree for selecting stationary phases for fluorinated diphenyl ethers.
References
-
Paliwal, A., et al. (2019).[1] "Persistence of Fomesafen Herbicide Residues in Soybean Crop." Plant Archives, 19(2), 1974-1979.[1]
-
U.S. EPA. (2013). "Environmental Chemistry Method for Acifluorfen in Soil." MRID 49085301.[3]
-
Korytár, P., et al. (2005).[4] "Retention-time database of 126 polybrominated diphenyl ether congeners... on seven capillary gas chromatography columns." Journal of Chromatography A, 1065(2), 239-249.[4][5] (Provides foundational data on halogenated DPE elution orders).
-
Przybyciel, M. (2005). "Fluorinated HPLC Phases — Looking Beyond C18." LCGC North America, 23(6).
Sources
A Comparative Analysis of Reactivity: 1-Bromo-4-(4-(trifluoromethyl)phenoxy)benzene vs. 4-bromodiphenyl ether in Palladium-Catalyzed Cross-Coupling Reactions
Introduction
In the landscape of modern synthetic organic chemistry, particularly within drug discovery and materials science, the functionalization of diaryl ether scaffolds is of paramount importance. These motifs are prevalent in a myriad of biologically active molecules and advanced materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, stand as indispensable tools for the construction of carbon-carbon and carbon-nitrogen bonds, respectively. The efficiency of these transformations is profoundly influenced by the electronic nature of the substrates. This guide provides an in-depth comparison of the reactivity of two key diaryl ether building blocks: 1-Bromo-4-(4-(trifluoromethyl)phenoxy)benzene and 4-bromodiphenyl ether.
The central point of differentiation between these two molecules is the presence of a trifluoromethyl (-CF3) group on one of the phenyl rings in 1-Bromo-4-(4-(trifluoromethyl)phenoxy)benzene. The -CF3 group is a potent electron-withdrawing group, primarily through a strong inductive effect (-I effect). This electronic perturbation is anticipated to significantly impact the reactivity of the C-Br bond in cross-coupling reactions. This guide will dissect the theoretical underpinnings of this electronic influence and provide representative experimental protocols to illustrate the practical implications for researchers in the field.
| Compound | Structure | Molar Mass ( g/mol ) |
| 1-Bromo-4-(4-(trifluoromethyl)phenoxy)benzene | ![]() | 317.11 |
| 4-bromodiphenyl ether | ![]() | 249.10 |
Caption: Structures and molar masses of the compared aryl bromides.
Mechanistic Considerations in Palladium-Catalyzed Cross-Coupling
The reactivity of aryl halides in Suzuki-Miyaura and Buchwald-Hartwig reactions is largely governed by the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1][2][3] In this step, a low-valent palladium(0) complex inserts into the carbon-halogen bond of the aryl halide to form a palladium(II) intermediate.
The general catalytic cycle for these reactions is depicted below:
Sources
Technical Guide: GC-MS Analysis for Purity Verification of CAS 137736-26-6
Topic: GC-MS Analysis for Purity Verification of Liraglutide Side Chain (CAS 137736-26-6) Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Optimizing Structural Confirmation of N-ε-(γ-Glutamyl(N-α-hexadecanoyl))-L-lysine
Executive Summary & Compound Profile
CAS 137736-26-6 , chemically identified as N-ε-(γ-Glutamyl(N-α-hexadecanoyl))-L-lysine (often abbreviated as Palmitoyl-Glu-Lys), is a critical lipopeptide intermediate used in the synthesis of long-acting GLP-1 receptor agonists, such as Liraglutide.
Ensuring the purity of this intermediate is paramount because impurities here—specifically variations in the fatty acid chain length (e.g., C14 Myristoyl or C18 Stearoyl analogs) or incomplete peptide coupling—directly impact the pharmacokinetics and safety of the final drug product.[1]
While RP-HPLC (Reverse Phase High-Performance Liquid Chromatography) is the industry standard for routine purity assays, it often struggles to resolve structurally similar fatty acid homologs (C16 vs. C18) without specialized columns.[1] GC-MS (Gas Chromatography-Mass Spectrometry) , utilizing specific derivatization protocols, offers a superior alternative for structural verification and homolog impurity profiling .
Compound Snapshot
| Property | Detail |
| Chemical Name | N-ε-(γ-Glutamyl(N-α-hexadecanoyl))-L-lysine |
| Molecular Formula | C₂₇H₅₁N₃O₆ |
| Molecular Weight | ~513.7 g/mol |
| Physical State | White to off-white powder |
| Analytical Challenge | Non-volatile, polar, thermally labile without derivatization.[2] |
Comparative Analysis: GC-MS vs. HPLC-UV/MS
The following table objectively compares the performance of GC-MS (via Silylation) against the standard HPLC-UV method for this specific lipopeptide.
Performance Matrix
| Feature | GC-MS (Derivatized) | RP-HPLC-UV | Verdict |
| Primary Utility | Structural confirmation & Fatty acid homolog profiling. | Routine purity assay & Quantitation.[1] | Complementary |
| Specificity | High. Mass spectral fingerprinting allows precise ID of C14/C16/C18 tails. | Moderate. Relies on retention time; homologs may co-elute.[1] | GC-MS Wins |
| Sample Prep | Complex. Requires anhydrous derivatization (BSTFA/TMCS).[1] | Simple. Dissolve and shoot.[1] | HPLC Wins |
| Sensitivity | High (SIM mode can detect trace homologs).[1] | Moderate (UV detection limits).[1] | GC-MS Wins |
| Thermal Stability | Risk of degradation if not fully derivatized. | High stability (Ambient/40°C).[1] | HPLC Wins |
| Total Analysis Time | ~45-60 mins (Prep + Run).[1] | ~15-30 mins. | HPLC Wins |
Scientist’s Insight: Do not replace HPLC with GC-MS for daily batch release. Use GC-MS during process validation and vendor qualification to ensure the fatty acid tail is strictly C16 (Palmitoyl) and not a mixture of lipids, which HPLC-UV might mask as a single peak.
Deep Dive: The GC-MS Protocol
Direct injection of CAS 137736-26-6 is impossible due to its high boiling point and polarity. We must employ Silylation to replace active protic hydrogens (-OH, -NH, -COOH) with trimethylsilyl (TMS) groups, rendering the molecule volatile and thermally stable.
Reagents & Materials[3][4][5][6][7][8]
-
Derivatization Agent: BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] + 1% TMCS (Trimethylchlorosilane) as a catalyst.[1]
-
Solvent: Anhydrous Pyridine or Acetonitrile (Must be <50 ppm water).[1]
-
Internal Standard: Squalane or a deuterated fatty acid (e.g., Palmitic acid-d31).[1]
Step-by-Step Derivatization Workflow
-
Weighing: Transfer 1.0 mg of CAS 137736-26-6 into a 2 mL GC autosampler vial.
-
Drying (Critical): Nitrogen purge the vial for 2 minutes to remove ambient moisture (moisture kills the reaction).
-
Solubilization: Add 100 µL of Anhydrous Pyridine. Vortex until dissolved.[1]
-
Reaction: Add 100 µL of BSTFA + 1% TMCS . Cap immediately with a Teflon-lined crimp cap.
-
Incubation: Heat at 70°C for 45 minutes .
-
Cooling: Allow to cool to room temperature.
-
Injection: Inject 1.0 µL directly into the GC-MS.
GC-MS Instrument Parameters
| Parameter | Setting |
| Column | DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm) |
| Inlet Temp | 290°C (Splitless mode for trace impurities, Split 1:20 for assay) |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Oven Program | 100°C (hold 1 min) → 20°C/min to 300°C → Hold 10 mins.[1] |
| Transfer Line | 300°C |
| Ion Source | EI (Electron Impact) @ 70 eV, 230°C |
| Mass Range | Scan 50–850 m/z |
Visualization: Mechanisms & Workflows[1]
Diagram 1: The Derivatization Reaction
This diagram illustrates the chemical transformation required to make the lipopeptide GC-compatible.
Caption: Silylation reaction converting polar functional groups to TMS ethers/esters for GC stability.
Diagram 2: Analytical Decision Matrix
When should you use this GC-MS method over HPLC?
Caption: Decision tree for selecting between HPLC (Quant) and GC-MS (Qual/Structure).
Data Interpretation & Validation
Identifying the Target Peak
In the resulting chromatogram, the fully silylated CAS 137736-26-6 will elute at a high temperature (approx. 260°C–280°C depending on flow).
Key Mass Spectral Fragments (EI Source):
-
m/z 73: Trimethylsilyl group (Base peak, characteristic of TMS derivatives).[1]
-
m/z 117: CH3-CH=O-TMS (Typical of silylated carboxylic acids).[1]
-
m/z [M-15]+: Loss of a methyl group from the TMS moiety (High mass confirmation).[1]
-
m/z 313: Characteristic fragment of the Palmitoyl-TMS moiety (if cleavage occurs at the amide bond).[1]
Troubleshooting Common Issues
-
Multiple Peaks? This indicates incomplete derivatization.[1]
-
Fix: Increase reaction time to 60 mins or use a stronger catalyst mix (BSTFA + 10% TMCS).
-
-
No Peak? The molecule may have degraded or precipitated.[1]
-
Tailing Peaks? Active sites in the GC liner.
-
Fix: Use a deactivated wool liner and ensure the column is trimmed.[1]
-
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for Liraglutide (Related Structures). Retrieved from [Link][1]
-
Little, J.L. (1999).[1] Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A. (General reference for BSTFA protocols).
-
Knapp, D.R. (1979).[1] Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[1] (Seminal text on silylation mechanisms).
Sources
Safety Operating Guide
Personal protective equipment for handling 1-Bromo-4-(4-(trifluoromethyl)phenoxy)benzene
A Researcher's Guide to Safely Handling 1-Bromo-4-(4-(trifluoromethyl)phenoxy)benzene
As a senior application scientist, I understand that confidence in the lab comes from a deep understanding of the materials we work with. This guide provides essential safety and handling protocols for 1-Bromo-4-(4-(trifluoromethyl)phenoxy)benzene, moving beyond a simple checklist to explain the "why" behind each recommendation. Our goal is to empower you with the knowledge to work safely and effectively.
Hazard Profile: Understanding the Risks
1-Bromo-4-(4-(trifluoromethyl)phenoxy)benzene is a halogenated aromatic ether. Its structure presents several potential hazards that dictate our handling procedures. It is crucial to recognize that this compound can cause skin, eye, and respiratory tract irritation.[1] Ingestion may lead to gastrointestinal irritation.[1]
Key Hazards Summary:
| Hazard Type | Description | Primary Routes of Exposure |
| Skin Irritation | Can cause irritation upon contact.[1] | Dermal (skin) |
| Eye Irritation | Can cause serious eye irritation.[1] | Ocular (eyes) |
| Respiratory Irritation | Inhalation of vapors or mists may irritate the respiratory tract.[1] | Inhalation |
| Ingestion | May cause gastrointestinal issues if swallowed.[1] | Oral |
Given its classification as a halogenated organic compound, it is also important to consider its environmental impact and handle its disposal with care.[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The goal is to create a complete barrier between you and the chemical.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[4] For operations with a higher risk of splashing, such as transfers of larger volumes, a face shield should be worn in addition to goggles.[4][5] Standard safety glasses do not provide adequate protection against splashes.
-
Hand Protection: Disposable nitrile gloves are a suitable choice for incidental contact and provide a good barrier against splashes.[5][6] However, it is critical to treat them as single-use protection. If a glove comes into contact with the chemical, it should be removed and replaced immediately using the proper technique to avoid skin contact.[7] For more prolonged handling, consider thicker, reusable gloves and always consult the manufacturer's chemical resistance guide.[8]
-
Protective Clothing: A flame-resistant lab coat should be worn and kept buttoned to protect your skin and personal clothing.[8] Long pants and closed-toe shoes are also required to ensure full coverage.[8]
-
Respiratory Protection: All work with 1-Bromo-4-(4-(trifluoromethyl)phenoxy)benzene should be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[9] If you believe respiratory protection beyond a fume hood is necessary, consult with your institution's Environmental Health and Safety (EHS) department for a proper assessment and fit-testing.[5][8]
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every step.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area.[1][10]
-
Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.[10]
-
Ensure the storage area is clearly labeled.
Handling and Use:
-
Always handle this chemical within a chemical fume hood.[9]
-
Ground and bond containers when transferring material to prevent static discharge, especially if larger quantities are involved.[1]
-
Use spark-proof tools if there is a risk of ignition.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling.[10]
Spill Management: A Step-by-Step Response
In the event of a spill, a calm and prepared response is crucial.
Workflow for a Small Chemical Spill:
Caption: A workflow for responding to a small chemical spill.
For larger spills, evacuate the area immediately and contact your institution's emergency response team.[3]
Disposal Plan: Responsible Waste Management
As a halogenated organic compound, 1-Bromo-4-(4-(trifluoromethyl)phenoxy)benzene requires special disposal procedures.
-
Segregation: Do not mix halogenated organic waste with non-halogenated waste.[2][11] This is crucial because the disposal methods for these two categories are different and mixing them can increase disposal costs and environmental impact.[9][11]
-
Labeling: Collect all waste containing this chemical in a designated, clearly labeled, and sealed container.[3] The label should include the words "Hazardous Waste" and the full chemical name.[3][11]
-
Collection: Store the waste container in a designated satellite accumulation area within the lab.[9]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety department.[10] Never pour chemical waste down the drain.[3]
By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety and responsibility within your research environment.
References
- Breton, M., et al. (1986). Technical Resource Document; Treatment Technologies for Solvent-Containing Wastes. U.S. Environmental Protection Agency.
-
1-Bromo-4-(trifluoromethoxy)benzene. (n.d.). PubChem. Retrieved from [Link]
-
Hazardous Waste Segregation. (n.d.). Retrieved from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from [Link]
-
Halogenated Solvents in Laboratories. (n.d.). Temple University. Retrieved from [Link]
-
Personal Protective Equipment. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved from [Link]
-
Can someone recommend a glove for handling ethers? (2014, August 7). Reddit. Retrieved from [Link]
-
Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved from [Link]
-
Safety Data Sheet - 1-Bromo-4-nitrobenzene. (2024, February 14). Novachem. Retrieved from [Link]
-
Understanding Solvents and PPE for Chemical Safety. (2025, April 8). MCR Safety. Retrieved from [Link]
-
Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro - BESA. Retrieved from [Link]
Sources
- 1. 1-Bromo-4-(trifluoromethyl)benzene(402-43-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. bucknell.edu [bucknell.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. mcrsafety.com [mcrsafety.com]
- 5. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 6. reddit.com [reddit.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. fishersci.com [fishersci.com]
- 11. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


